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Core Science & Biosynthesis

Foundational

Molecular mechanism of action for pyrrole-2-carboxylic acid scaffolds

This technical guide details the molecular mechanism of action (MoA) for pyrrole-2-carboxylic acid (PCA) scaffolds. It synthesizes structural biology, medicinal chemistry, and pharmacology to explain how this privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular mechanism of action (MoA) for pyrrole-2-carboxylic acid (PCA) scaffolds. It synthesizes structural biology, medicinal chemistry, and pharmacology to explain how this privileged structure functions as a "warhead" in drug discovery, particularly for CNS disorders (DAAO inhibition) and infectious diseases (MmpL3 inhibition).

Executive Summary: The Pharmacophoric Privilege

The pyrrole-2-carboxylic acid (PCA) scaffold is not merely a structural building block; it is a bioisosteric chameleon . Its utility in drug development stems from its ability to mimic the transition states of proline-containing peptides and its capacity to engage in high-affinity hydrogen bonding networks within enzyme active sites.

This guide dissects the PCA scaffold's activity across two primary distinct biological targets:

  • D-Amino Acid Oxidase (DAAO): Where PCA acts as a competitive inhibitor, stabilizing the "closed" conformation of the enzyme to treat schizophrenia.

  • Mycobacterial Membrane Protein Large 3 (MmpL3): Where PCA-carboxamides disrupt the proton motive force and mycolic acid transport in Mycobacterium tuberculosis.

Structural Biology & SAR: The "Anchor and Clamp" Model

The biological potency of the PCA scaffold is governed by three structural pillars. When designing derivatives, these elements must be preserved to maintain affinity.

Structural ElementMolecular FunctionInteraction Type
C2-Carboxylate / Carboxamide The Anchor: Mimics the C-terminus of amino acid substrates.Electrostatic / H-Bonding: Interacts with positively charged residues (Arg, Lys) or acts as a H-bond acceptor/donor triad.
Pyrrole NH (Position 1) The Clamp: Acts as a critical hydrogen bond donor.H-Bonding: Often binds to backbone carbonyls or catalytic tyrosine residues (e.g., Tyr228 in DAAO).
Planar Aromatic Ring The Spacer: Enforces rigidity and facilitates stacking.

-

Stacking:
Interactions with cofactor rings (e.g., FAD isoalloxazine) or aromatic residues (Phe, Trp).
Structure-Activity Relationship (SAR) Rules
  • N-Substitution: Generally deleterious for DAAO activity (loss of H-bond donor) but tolerated/required for antimicrobial efficacy (MmpL3) to increase lipophilicity.

  • C4/C5-Substitution: The "growth vector." Substituents here (e.g., halogens, aryls) access hydrophobic pockets adjacent to the catalytic site, often increasing potency by 10–100 fold.

Mechanism 1: D-Amino Acid Oxidase (DAAO) Inhibition

Therapeutic Context: Schizophrenia (NMDA Receptor Hypofunction).[1] Target: DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1][2] Inhibiting DAAO boosts D-serine levels, enhancing NMDA signaling.

The Molecular Mechanism

The PCA scaffold functions as a competitive inhibitor of DAAO. It occupies the substrate-binding pocket, preventing D-serine entry.

  • Entry & Orientation: The small, planar PCA molecule enters the active site via a "lid" mechanism.

  • The Arginine "Salt Bridge": The C2-carboxylate of PCA forms a bidentate salt bridge with Arg283 . This is the primary energetic driver of binding.

  • The Tyrosine Lock: The pyrrole NH forms a crucial hydrogen bond with the hydroxyl group of Tyr228 . This mimics the interaction DAAO makes with the amino group of its natural substrate.

  • Cofactor Stacking: The pyrrole ring engages in T-shaped or parallel

    
    -stacking with the FAD isoalloxazine  ring system.
    
Visualization: DAAO Binding Mode

The following diagram illustrates the critical residue interactions stabilizing the PCA scaffold within the DAAO active site.

DAAO_Binding PCA Pyrrole-2-Carboxylic Acid (Inhibitor) Arg283 Arg283 (Cationic Anchor) PCA->Arg283 Salt Bridge (Carboxylate) Tyr228 Tyr228 (Catalytic Residue) PCA->Tyr228 H-Bond (Pyrrole NH) FAD FAD Cofactor (Isoalloxazine Ring) PCA->FAD Pi-Pi Stacking Tyr224 Tyr224 (Hydrophobic Wall) PCA->Tyr224 Van der Waals

Figure 1: Molecular interaction map of PCA within the DAAO active site. Green arrows indicate critical electrostatic/H-bond interactions.

Mechanism 2: MmpL3 Inhibition (Antimicrobial)

Therapeutic Context: Drug-Resistant Tuberculosis.[3] Target: MmpL3 (Mycobacterial Membrane Protein Large 3), a transporter essential for shuttling mycolic acids to the cell wall.

The Molecular Mechanism

Unlike the small, acidic inhibitors of DAAO, anti-TB PCA derivatives are typically Pyrrole-2-Carboxamides with bulky hydrophobic groups (e.g., adamantyl, substituted phenyls).

  • Proton Motive Force (PMF) Disruption: Lipophilic PCA-amides insert into the mycobacterial membrane. They can act as uncouplers, dissipating the transmembrane electrochemical proton gradient (

    
    pH).
    
  • Direct Binding: Recent structural data suggests direct binding to the MmpL3 proton-translocating channel. The pyrrole core occupies the central vestibule, while the bulky amide substituent blocks the lipid transport path.

  • Consequence: Inhibition of mycolic acid transport leads to cell wall destabilization and rapid bactericidal activity.

Experimental Protocols: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocols include mandatory control steps.

Protocol A: DAAO Enzyme Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of a PCA derivative against human DAAO. Principle: DAAO converts D-Serine to hydroxypyruvate + H₂O₂. Peroxidase (HRP) uses H₂O₂ to oxidize Amplex Red to Resorufin (fluorescent).

Reagents:

  • Recombinant human DAAO (0.2 µg/mL final).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Preparation: Dissolve PCA derivative in DMSO (Keep DMSO < 1% final).

  • Incubation (The "Pre-equilibrium" Step): Incubate DAAO + Inhibitor for 15 mins at 25°C before adding substrate. This ensures the inhibitor accesses the active site.

  • Initiation: Add D-Serine/Amplex Red/HRP mix.

  • Measurement: Monitor Fluorescence (Ex 530nm / Em 590nm) kinetically for 20 mins.

Self-Validation Controls:

  • Positive Control: Use Sodium Benzoate (Standard DAAO inhibitor, IC50 ~ 2-5 µM) or CBIO . If Benzoate IC50 deviates >20% from literature, invalidate the run.

  • Interference Check: Run a "No Enzyme" control with H₂O₂ added directly. If the compound inhibits this signal, it is a false positive (quencher/scavenger), not a DAAO inhibitor.

Protocol B: Synthesis of Pyrrole-2-Carboxamide (General Procedure)

Objective: Coupling PCA to an amine (R-NH₂) to generate MmpL3 inhibitors.

Workflow:

  • Activation: Dissolve Pyrrole-2-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 min at RT.[4]

    • Why? Pre-activation prevents competing side reactions.

  • Coupling: Add the amine (R-NH₂, 1.1 equiv). Stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid).

  • Purification: Recrystallize from EtOH or Column Chromatography (Hexane/EtOAc).

Validation:

  • TLC: Monitor disappearance of the acid spot (low Rf) and appearance of the amide (higher Rf).

  • NMR: Confirm the presence of the pyrrole NH signal (~11-12 ppm) and the amide NH (~8 ppm).

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing PCA scaffolds from a hit to a lead candidate.

Optimization_Flow Hit PCA Scaffold Hit (IC50 > 10 µM) Design Structure-Based Design (Docking into DAAO/MmpL3) Hit->Design Synth Derivatization (C4/C5 Substitution) Design->Synth Add Hydrophobic Groups Test In Vitro Assay (Protocol A) Synth->Test Test->Design High IC50 (Refine) Lead Lead Candidate (IC50 < 100 nM) Test->Lead Low IC50 (Success)

Figure 2: Iterative optimization cycle for Pyrrole-2-Carboxylic Acid drug discovery.

References

  • Sparey, T., et al. "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2008.

  • Smith, S. M., et al. "The demonstration of a specific D-amino acid oxidase inhibitor." Journal of Pharmacology and Experimental Therapeutics, 2009.

  • Rawat, P., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2022.

  • Han, Y., et al. "Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi."[5] Microorganisms, 2025.[5][6]

  • Sacchi, S., et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." Biochemical and Biophysical Research Communications, 2013.

Sources

Exploratory

Metabolic stability profile of hydroxyphenyl pyrrole compounds

An In-Depth Technical Guide: Profiling the Metabolic Stability of Hydroxyphenyl Pyrrole Compounds for Drug Discovery Introduction: The Critical Role of Metabolic Stability In modern drug discovery, the adage "a potent mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Profiling the Metabolic Stability of Hydroxyphenyl Pyrrole Compounds for Drug Discovery

Introduction: The Critical Role of Metabolic Stability

In modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more pertinent. A compound's journey from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Central to this is metabolic stability , the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels.

Hydroxyphenyl pyrrole scaffolds are prevalent in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[2][3] Their unique electronic and structural features, however, present specific metabolic challenges. The electron-rich pyrrole ring, the aromatic phenyl group, and the nucleophilic hydroxyl moiety are all potential sites for enzymatic attack.[4] Understanding the metabolic fate of these compounds is therefore not just a regulatory hurdle but a foundational component of rational drug design.

This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to comprehensively evaluate the metabolic stability of hydroxyphenyl pyrrole derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and translatable dataset.

The Metabolic Landscape: Key Pathways and Enzymatic Players

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5][6] For hydroxyphenyl pyrroles, several key enzyme superfamilies are of primary concern.

  • Phase I Metabolism: The Oxidative Powerhouses

    • Cytochrome P450 (CYP) Superfamily: Located primarily in the liver's endoplasmic reticulum, CYPs are the most significant enzymes in drug metabolism, responsible for the clearance of approximately 75% of all drugs.[7] For hydroxyphenyl pyrroles, CYPs can catalyze the oxidation of the pyrrole ring, potentially forming reactive electrophilic species, or hydroxylate the phenyl ring.[5][8] The specific CYP isoforms involved (e.g., CYP3A4, 2D6, 2C9) dictate potential drug-drug interactions.[7][9]

    • Aldehyde Oxidase (AO): A cytosolic enzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocyclic compounds.[10][11][12] As medicinal chemists often design molecules to be resistant to CYP metabolism, AO can become a primary and sometimes unexpectedly rapid clearance pathway.[10][13] AO typically catalyzes oxidation at a carbon atom adjacent to a ring nitrogen.[12]

  • Phase II Metabolism: The Conjugation Route

    • UDP-Glucuronosyltransferases (UGTs): This enzyme family is paramount for compounds featuring a hydroxyl group. UGTs transfer glucuronic acid to the phenolic hydroxyl group, creating a large, polar glucuronide conjugate that is readily excreted.[14][15][16] This process, known as glucuronidation, is a high-capacity pathway and can be a major determinant of the oral bioavailability of phenolic compounds.[14][15]

The interplay between these pathways determines the compound's overall metabolic fate. A molecule might be oxidized by a CYP enzyme and then rapidly conjugated by a UGT.

PARENT Hydroxyphenyl Pyrrole (Parent Compound) PHASE1 Phase I Metabolism PARENT->PHASE1 PHASE2 Phase II Metabolism PARENT->PHASE2 Direct Conjugation CYP Cytochrome P450 (CYP) Oxidation PHASE1->CYP AO Aldehyde Oxidase (AO) Oxidation PHASE1->AO UGT UDP-Glucuronosyltransferase (UGT) Glucuronidation PHASE2->UGT OXIDIZED_MET Oxidized Metabolite (e.g., Hydroxylated Phenyl/Pyrrole) CYP->OXIDIZED_MET Pyrrole or Phenyl Ring AO->OXIDIZED_MET Pyrrole Ring GLUC_MET Glucuronide Conjugate UGT->GLUC_MET Hydroxyl Group OXIDIZED_GLUC_MET Oxidized Glucuronide Conjugate UGT:e->OXIDIZED_GLUC_MET:w OXIDIZED_MET->PHASE2 Sequential Metabolism EXCRETION Excretion OXIDIZED_MET->EXCRETION GLUC_MET->EXCRETION OXIDIZED_GLUC_MET->EXCRETION cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis COMPOUND Test Compound (1µM final) INCUBATE Incubate at 37°C COMPOUND->INCUBATE SYSTEM In Vitro System (Microsomes or Hepatocytes) SYSTEM->INCUBATE COFACTOR Cofactor (e.g., NADPH) COFACTOR->INCUBATE Initiate Reaction SAMPLE Sample at Time Points (0, 5, 15, 30, 45 min) INCUBATE->SAMPLE QUENCH Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) SAMPLE->QUENCH CENTRIFUGE Centrifuge to Precipitate Protein QUENCH->CENTRIFUGE ANALYZE Analyze Supernatant by LC-MS/MS CENTRIFUGE->ANALYZE CALCULATE Calculate: - % Remaining - t½ (Half-life) - CLint (Intrinsic Clearance) ANALYZE->CALCULATE

Fig 2. General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability and is a self-validating system through the inclusion of appropriate controls.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance) [17]* Quenching Solution: Ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • 96-well incubation plate and sealing mat.

2. Experimental Procedure:

  • Prepare Incubation Mixture: In the 96-well plate, for each time point, prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration should be 0.5 mg/mL. [17][18]2. Pre-incubation: Pre-warm the plate at 37°C for 10 minutes with shaking.

  • Add Compound: Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "No Cofactor" control wells. [18]For these controls, add buffer instead.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold acetonitrile quenching solution to the corresponding wells. [18][19]The 0-minute sample is quenched immediately after adding the NADPH.

  • Controls:

    • Positive Controls: Run high and low clearance compounds in parallel to validate assay performance.

    • No Cofactor Control: Incubate the test compound with microsomes without NADPH to check for non-NADPH-dependent degradation or chemical instability. [18] * Vehicle Control: Incubate all components except the test compound to check for interfering peaks during analysis.

3. Sample Processing & Analysis:

  • Seal the plate and vortex thoroughly.

  • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the parent compound relative to the internal standard. [20]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of metabolic stability, encompassing both Phase I and Phase II pathways.

1. Materials & Reagents:

  • Cryopreserved Human Hepatocytes (pooled donors recommended)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)

  • Quenching Solution: As described in the microsomal protocol.

  • 96-well plate (collagen-coated optional).

2. Experimental Procedure:

  • Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

  • Dilute Cells: Dilute the hepatocyte suspension in the incubation medium to the desired final cell density, typically 0.5 to 1.0 million viable cells/mL. [21][22]3. Equilibrate: Pre-incubate the cell suspension at 37°C in a humidified 5% CO₂ incubator for 10-15 minutes.

  • Initiate Reaction: Add the test compound to the cell suspension to a final concentration of 1 µM.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and add it to the ice-cold acetonitrile quenching solution. [21]6. Controls: Run positive and vehicle controls in parallel as described for the microsomal assay.

3. Sample Processing & Analysis:

  • Follow the same sample processing and LC-MS/MS analysis steps as outlined in the microsomal stability protocol.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of disappearance of the parent compound.

  • Calculate Percent Remaining:

    • For each time point, determine the analyte peak area / internal standard peak area ratio.

    • Normalize this value to the 0-minute time point to get the percent of the parent compound remaining. % Remaining = (Ratio at time 't' / Ratio at time '0') * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

    • The half-life is calculated as: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint represents the intrinsic ability of the liver to metabolize a drug.

    • The formula varies based on the in vitro system:

      • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg microsomal protein/mL])

      • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [million cells/mL])

This in vitro CLint data is invaluable for ranking compounds, building SAR, and, with additional parameters, for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance. [23][21]

Data Presentation: A Comparative Example

The table below illustrates how data for a series of hypothetical hydroxyphenyl pyrrole analogs might be presented. This format allows for easy comparison and helps to elucidate structure-metabolism relationships.

Compound IDR1 GroupR2 GroupHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
XYZ-001 HH1592.412115.5
XYZ-002 FH4530.83836.4
XYZ-003 HCF₃>60<23.1>120<11.6
XYZ-004 OMeH8173.35277.2

From this hypothetical data, a researcher could infer that adding an electron-withdrawing fluorine (XYZ-002) or trifluoromethyl group (XYZ-003) improves metabolic stability, likely by making the aromatic rings less susceptible to CYP-mediated oxidation. Conversely, an electron-donating methoxy group (XYZ-004) appears to increase metabolic lability.

Conclusion

A thorough understanding of the metabolic stability profile is non-negotiable for the successful advancement of hydroxyphenyl pyrrole compounds in a drug discovery pipeline. The integrated approach described herein—beginning with in silico prediction to guide synthesis, followed by a tiered in vitro assessment from high-throughput microsomal screens to comprehensive hepatocyte assays—provides a robust framework for decision-making. By not only generating data but also understanding the biochemical causality behind it, development teams can rationally design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of delivering a safe and effective therapeutic agent to patients.

References

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  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Cyprotex. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Masimirembwa, C., et al. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PMC.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.
  • Pryde, D. C., et al. (2011). Increasing recognition of the importance of aldehyde oxidase in drug development and discovery. Taylor & Francis Online.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Wang, J., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications.
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  • Broo, A., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. PMC.
  • Lu, H., & Li, C. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PMC.
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  • Broo, A., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Wikipedia. (n.d.). Aldehyde oxidase.
  • BenchChem. (2025). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
  • Ekins, S., & Ecker, G. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.
  • Lu, H., & Li, C. (2011). First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics. PubMed.
  • Kim, H., et al. (2020). Microsomal Metabolic Stability. Bio-protocol.
  • Merck. (n.d.). Metabolic Stability Assays.
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  • BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Guengerich, F. P., & Mitchell, M. B. (1980). Metabolic activation of model pyrroles by cytochrome P-450. Drug Metabolism and Disposition.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Wernevik, J., et al. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate.
  • Kamal, A., et al. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC.
  • Pop, R., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • Streckfuss, J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
  • Picard, N., et al. (n.d.). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. ClinPGx.
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Sources

Foundational

The Discovery, Synthesis, and Pharmacological Utility of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Executive Summary The compound 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1894239-37-2) represents a highly privileged scaffold in modern medicinal chemistry[1]. As a specialized derivative of the fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1894239-37-2) represents a highly privileged scaffold in modern medicinal chemistry[1]. As a specialized derivative of the fundamental pyrrole-2-carboxylic acid building block, it combines a rigid heteroaromatic core with precisely vectored hydrogen-bonding modalities. This whitepaper provides an in-depth technical analysis of its historical discovery context, pharmacophore rationale, and a self-validating synthetic methodology designed for drug development professionals and structural biologists.

Historical Context & Structural Evolution

The genesis of 5-arylpyrrole-2-carboxylic acids traces back to the isolation of naturally occurring pyrrole-2-carboxylic acid (minaline), a plant metabolite and degradation product of proline[2],[3]. Early drug discovery efforts recognized the pyrrole-2-carboxylate moiety as a potent bioisostere for salicylic acid and a critical pharmacophore in natural products like the pyrrolomycins and lamellarins[4].

However, the specific functionalization at the C5 position with an aryl group historically presented significant synthetic hurdles. Early attempts to synthesize 5-arylpyrroles from acyclic precursors or via stepwise halogenation often resulted in unwanted oxidation, degrading the pyrrole nucleus into hydroxylated γ-lactams[4].

The structural evolution accelerated when researchers identified that 5-arylpyrrole derivatives exhibited profound biological activity, notably as Enoyl-acyl carrier protein reductase (ENR) inhibitors for antibacterial applications[5]. To access these complex derivatives, modern synthetic breakthroughs were required. In 2012, Kudryavtsev et al. developed a highly regioselective 1,3-dipolar cycloaddition utilizing phenyl α-bromovinyl sulfones and glycine ester Schiff bases, which, upon DBU-induced aromatization, yielded 5-arylpyrrole-2-carboxylic acid esters in a single step[6]. This methodological leap paved the way for the commercial and research availability of highly specific vectors like 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid[7].

Pharmacophore Rationale & Target Engagement

The utility of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid lies in its tripartite binding capability. It acts as a highly efficient fragment (Molecular Weight: 203.20 g/mol ) that can anchor into diverse protein active sites.

  • The Carboxylate Anchor: Acts as a strong hydrogen bond acceptor and anion, readily forming salt bridges with basic residues (Arg/Lys) in target pockets[5].

  • The Pyrrole NH: Functions as a strict hydrogen bond donor, enforcing a specific dihedral coplanarity when bound to backbone carbonyls.

  • The 3-Hydroxyphenyl Ring: Provides a hydrophobic surface for π-π stacking, while the meta-hydroxyl group introduces an additional, highly directional vector for interacting with solvent-exposed regions or deep polar pockets.

Pharmacophore L Ligand Scaffold 5-(3-Hydroxyphenyl)-1H- pyrrole-2-carboxylic acid P1 Carboxylate Group (H-Bond Acceptor / Ionic) L->P1 P2 Pyrrole NH (H-Bond Donor) L->P2 P3 3-Hydroxyphenyl Ring (Hydrophobic & H-Bond) L->P3 T1 Target Protein Arg/Lys Residues P1->T1 Salt Bridge T2 Target Protein Backbone Carbonyl P2->T2 H-Bond T3 Target Protein Hydrophobic Pocket P3->T3 π-π / H-Bond

Fig 1: Tripartite pharmacophore binding model of the pyrrole-2-carboxylic acid scaffold.

Validated Synthetic Methodology

While 1,3-dipolar cycloaddition is useful for library generation[6], the most robust, scalable, and self-validating protocol for synthesizing this specific compound relies on a Suzuki-Miyaura cross-coupling followed by controlled saponification.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple methyl 5-bromopyrrole-2-carboxylate with 3-hydroxyphenylboronic acid. Causality & Reagent Selection: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates rapid reductive elimination, thereby suppressing the competitive protodeboronation of the electron-rich 3-hydroxyphenylboronic acid. K₂CO₃ is utilized as a mild base to activate the boronic acid into a reactive boronate complex without prematurely hydrolyzing the methyl ester.

  • Preparation: In an oven-dried Schlenk flask under argon, charge methyl 5-bromopyrrole-2-carboxylate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction: Heat the biphasic mixture to 90°C for 6 hours. Monitor via LC-MS. The mass shift will indicate the formation of the intermediate ester.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield methyl 5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylate.

Step 2: Mild Saponification

Objective: Deprotect the methyl ester to yield the free carboxylic acid. Causality & Reagent Selection: Pyrrole-2-carboxylic acids are highly susceptible to decarboxylation under harsh basic or acidic conditions at elevated temperatures[3]. Therefore, LiOH is chosen over NaOH/KOH as it provides a milder, highly controlled hydrolysis environment at room temperature.

  • Preparation: Dissolve the intermediate ester in a THF/MeOH/H₂O mixture (2:1:1 v/v).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation (TLC): Monitor the disappearance of the starting material (Rf ~0.6 in 3:1 Hex/EtOAc) and the appearance of a baseline spot.

  • Isolation: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 3 using 1M HCl at 0°C (preventing thermal decarboxylation). Extract the resulting precipitate with EtOAc.

  • Characterization: The final product is validated via ¹H NMR (DMSO-d6). The diagnostic pyrrole protons will appear as two distinct doublets (typically around δ 6.1 and 6.8 ppm, J ≈ 3.6 Hz)[8], confirming the integrity of the pyrrole ring.

Synthesis A Methyl 5-bromopyrrole- 2-carboxylate B 3-Hydroxyphenylboronic acid C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki Coupling) D Methyl 5-(3-hydroxyphenyl)- 1H-pyrrole-2-carboxylate C->D E LiOH, THF/H2O RT, 4h (Saponification) D->E F 5-(3-Hydroxyphenyl)-1H- pyrrole-2-carboxylic acid E->F AB AB AB->C

Fig 2: Two-step synthetic workflow via Suzuki-Miyaura coupling and saponification.

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical parameters of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, dictating its behavior in biological assays and formulation[1].

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1894239-37-2Unique identifier for the specific 3-hydroxy regioisomer.
Molecular Formula C₁₁H₉NO₃Establishes the core heteroaromatic framework.
Molecular Weight 203.20 g/mol Highly Ligand Efficient (LE); ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 3 (OH, NH, COOH)Facilitates extensive, directional target anchoring.
H-Bond Acceptors 3 (O, O, O)Enables interaction with backbone amides and structural water molecules.
Stability Susceptible to DecarboxylationRequires storage at low temperatures (< 20ºC) and avoidance of strong acids/heat[7].

References

  • Wikipedia Contributors. "Pyrrole-2-carboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12473, Pyrrole-2-Carboxylic Acid." PubChem. Available at:[Link]

  • Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, VLife Sciences. Available at:[Link]

  • Kobe University. "Total Synthesis of Lamellarins U and A3 by Interrupting Halogen Dance." Kobe University Repository. Available at:[Link]

  • Kudryavtsev, K. V., et al. "Phenyl α-bromovinyl sulfone in cycloadditions with azomethine ylides: an unexpected facile aromatization of the cycloadducts into pyrroles." Tetrahedron Letters, Molaid Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Pyrrole-2-Carboxylic Acid Derivatives

Abstract This application note describes the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of pyrrole-2-carboxylic acid and its derivatives. These compounds are significant as synthetic building blocks and potential pharmaceutical agents. The method utilizes a C18 stationary phase with a phosphate-buffered acidic mobile phase and UV detection. The systematic method development process, from initial screening to fine-tuning of chromatographic parameters, is detailed. The final optimized method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's ability to separate the parent analyte from its degradation products, establishing it as a reliable stability-indicating assay.

Introduction

Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that serve as crucial intermediates in organic synthesis and are core structures in various biologically active molecules. Their presence in natural products and synthetic pharmaceuticals necessitates the development of reliable analytical methods for their identification, quantification, and stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[1]

The primary challenge in analyzing these acidic compounds via reversed-phase HPLC is controlling their ionization state to achieve reproducible retention and symmetrical peak shapes. The carboxylic acid moiety makes the retention of these molecules highly dependent on the mobile phase pH.[2] This note provides a comprehensive guide for developing a robust, stability-indicating RP-HPLC method suitable for quality control and stability studies of pyrrole-2-carboxylic acid derivatives. The entire process, from understanding the analyte's physicochemical properties to full method validation as per ICH guidelines, is presented.[3][4]

Physicochemical Properties and Analyte Considerations

A successful HPLC method development strategy begins with understanding the analyte's properties. Pyrrole-2-carboxylic acid (Figure 1) is a weak organic acid.

Figure 1. Chemical Structure of Pyrrole-2-Carboxylic Acid Pyrrole-2-carboxylic Acid Structure

  • pKa: The acidity of the carboxylic group is a critical parameter. The reported pKa of pyrrole-2-carboxylic acid is approximately 4.45.[5] To ensure consistent retention and avoid peak tailing in reversed-phase chromatography, it is essential to suppress the ionization of the carboxyl group.[6] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[7] Therefore, a target pH range of 2.5-3.0 was selected for this method development.

  • UV Absorbance: The pyrrole ring provides chromophores suitable for UV detection. A UV scan of pyrrole-2-carboxylic acid in the mobile phase shows a significant absorbance maximum around 220-230 nm and another at a higher wavelength. For this method, 228 nm was chosen to ensure high sensitivity for both the parent compound and potential degradation products.[8]

  • Solubility: Pyrrole-2-carboxylic acid is soluble in common HPLC solvents like methanol and acetonitrile, and slightly soluble in water.[9] This allows for flexibility in preparing standards and sample solutions.

Method Development and Optimization Strategy

The development process followed a logical, stepwise approach to identify the optimal chromatographic conditions.

Initial Screening: Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC and was chosen as the starting point due to its hydrophobicity, which is suitable for retaining moderately polar organic molecules like pyrrole-2-carboxylic acid.[10]

  • Mobile Phase:

    • Aqueous Component: To control the pH and suppress analyte ionization, an acidic buffer is required. A phosphate buffer was chosen due to its effectiveness in the desired pH range (pKa1 ≈ 2.15).[11] An initial pH of 2.7 was set using phosphoric acid.

    • Organic Modifier: Acetonitrile (ACN) and methanol are the most common organic solvents in reversed-phase LC.[12] Acetonitrile was selected for the initial trials due to its lower viscosity and favorable UV transparency.

  • Detection: Based on the UV spectrum, the initial detection wavelength was set at 228 nm with a photodiode array (PDA) detector to monitor peak purity throughout the development.[8]

Optimization Workflow

The following diagram illustrates the systematic workflow employed to optimize the HPLC method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, UV Spectra, Solubility) Column Select Column (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Select Initial Mobile Phase (ACN:Buffer, pH 2.7) Column->MobilePhase OptimizeGradient Gradient Optimization (Isocratic vs. Gradient) MobilePhase->OptimizeGradient OptimizeOrganic Organic Modifier % (Adjust retention time) OptimizeGradient->OptimizeOrganic OptimizepH Mobile Phase pH (Fine-tune for peak shape) OptimizeFlow Flow Rate & Temperature (Improve efficiency) OptimizepH->OptimizeFlow OptimizeOrganic->OptimizepH SystemSuitability System Suitability Test (Tailing, Plates, RSD%) OptimizeFlow->SystemSuitability FinalMethod Final Optimized Method SystemSuitability->FinalMethod

Caption: Workflow for HPLC Method Development.

Fine-Tuning of Chromatographic Parameters
  • Buffer Concentration and pH: The concentration of the phosphate buffer was set to 20 mM to provide sufficient buffering capacity. The pH was adjusted to 2.7. This low pH ensures that the carboxylic acid is fully protonated, leading to better retention and sharp, symmetrical peaks.[13]

  • Organic Modifier Ratio: An isocratic elution was tested first. A mobile phase composition of Acetonitrile:20mM Potassium Phosphate Buffer (pH 2.7) in a 30:70 (v/v) ratio provided a suitable retention time of approximately 5-7 minutes for the parent analyte.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to be optimal, providing good efficiency without generating excessive backpressure. The column temperature was maintained at 30 °C to ensure run-to-run reproducibility.

Final Optimized Method and Protocol

The systematic development process resulted in the following optimized chromatographic conditions.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with PDA/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM KH₂PO₄ (pH 2.7 adjusted with H₃PO₄) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time 15 minutes
Protocol for Standard and Sample Preparation
  • Buffer Preparation (20mM KH₂PO₄, pH 2.7):

    • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.7 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase Preparation:

    • Mix 300 mL of acetonitrile with 700 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the pyrrole-2-carboxylic acid derivative reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard and Sample Preparation:

    • Prepare working standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to obtain a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15] The validation workflow is outlined below.

ValidationWorkflow cluster_0 Validation Parameters Start Optimized HPLC Method Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo ingredients.[14] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[16][17] The sample was subjected to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Results: The chromatograms showed significant degradation under acidic, basic, and oxidative conditions, with the parent peak being well-resolved from all degradation product peaks (Resolution > 2.0). No significant degradation was observed under thermal or photolytic conditions. The peak purity analysis confirmed that the analyte peak was spectrally pure in all stressed samples, confirming the method's specificity.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
0.1 N HCl (4h, 60°C)~15.2%Major degradant peak at RRT 0.85
0.1 N NaOH (2h, 60°C)~18.5%Major degradant peak at RRT 0.72
3% H₂O₂ (24h, RT)~12.8%Multiple minor degradant peaks
Thermal (105°C, 24h)< 1.0%No significant degradation
Photolytic (UV, 24h)< 1.0%No significant degradation
Validation Results

The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (Range) 1-100 µg/mL---
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%≤ 2.0%
Precision (Intermediate, %RSD) 0.88%≤ 2.0%
LOD 0.2 µg/mLReportable
LOQ 0.7 µg/mLReportable
Robustness RobustNo significant change in results
  • Robustness was evaluated by making small, deliberate variations in method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within acceptable limits, and the results were not significantly affected, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the analysis of pyrrole-2-carboxylic acid derivatives has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis and for conducting stability studies in the pharmaceutical industry. The comprehensive guide provided in this note, from understanding analyte properties to full validation, serves as a practical protocol for researchers and scientists working with this class of compounds.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Target Review. Retrieved March 4, 2026, from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 4, 2026, from [https://ijarsct.co.in/papers/IJAR SCT-v4-i4-0060.pdf]([Link] SCT-v4-i4-0060.pdf)

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 4, 2026, from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 4, 2026, from [Link]

  • Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Applied Pharmaceutical Science. Retrieved March 4, 2026, from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 4, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 4, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Particle Sciences. Retrieved March 4, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 4, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved March 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved March 4, 2026, from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved March 4, 2026, from [Link]

  • da Silva, J. C. C., et al. (2020). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Retrieved March 4, 2026, from [Link]

  • Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-Carboxylic Acid. PubChem. Retrieved March 4, 2026, from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved March 4, 2026, from [Link]

  • Yener, G., et al. (2016). Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate. Retrieved March 4, 2026, from [Link]

  • LookChem. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved March 4, 2026, from [Link]

  • Dreisbach, J. H., & Veca, A. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved March 4, 2026, from [Link]

  • Getha, K., et al. (2023). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Microorganisms. Retrieved March 4, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved March 4, 2026, from [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. Retrieved March 4, 2026, from [Link]

  • MicroSolv Technology Corporation. (2024). Improving Separation of Peaks in RP HPLC. Retrieved March 4, 2026, from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved March 4, 2026, from [Link]

Sources

Application

Preparation of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid stock solutions for in vitro assays

Application Note: Preparation and Validation of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid Stock Solutions for In Vitro Assays Executive Summary Pyrrole-2-carboxylic acid derivatives are highly versatile pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid Stock Solutions for In Vitro Assays

Executive Summary

Pyrrole-2-carboxylic acid derivatives are highly versatile pharmacophores in drug discovery, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and modulators of mycobacterial membrane proteins[1][2]. Specifically, 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is a specialized building block that combines the hydrogen-bonding capacity of a pyrrole core with the lipophilic, target-engaging potential of a 3-hydroxyphenyl moiety. This application note provides a rigorous, self-validating protocol for formulating stable stock solutions of this compound, ensuring reproducible and artifact-free in vitro assay data.

Physicochemical Profiling & Causality of Solvation

To prevent false negatives in biochemical assays (often caused by compound precipitation or aggregation), formulation strategies must be strictly dictated by the molecule's physicochemical properties.

  • Ionization and pKa : The carboxylic acid proton of the pyrrole-2-carboxylic acid core has a pKa of approximately 4.45[3]. In acidic environments (pH < 4.5), the molecule exists primarily in its unionized, highly hydrophobic state, leading to poor aqueous solubility. At physiological pH (7.4), the molecule is deprotonated, forming a carboxylate anion that significantly enhances aqueous solubility.

  • Amphiphilic Behavior : Despite the carboxylate anion, the 3-hydroxyphenyl group introduces substantial lipophilicity. If the compound is introduced to aqueous buffers too rapidly, localized regions of low solvent polarity can induce micro-precipitation.

  • Causality-Driven Strategy : Therefore, a two-step solvation strategy is mandatory. The compound must first be fully solvated in a polar aprotic solvent (100% anhydrous DMSO) to disrupt intermolecular hydrogen bonds. Secondary dilution into aqueous assay buffers must be performed under high shear (vortexing) to prevent localized supersaturation.

Materials and Reagents

  • Compound : 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid (Purity ≥ 98%).

  • Primary Solvent : Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%, sealed under argon.

  • Assay Buffer : HEPES, TRIS, or PBS (pH 7.4), sterile-filtered (0.22 µm).

  • Consumables : Amber low-bind microcentrifuge tubes (to prevent photo-degradation and non-specific binding to plasticware).

Quantitative Data Summaries

Table 1: Physicochemical Properties and Storage Parameters

ParameterValue / SpecificationRationale
Molecular Formula C11H9NO3Core pyrrole + hydroxyphenyl substituent.
Estimated pKa ~4.45 (Carboxylic acid)Dictates solubility profile across pH gradients[3].
Primary Solubility >50 mM in DMSOPolar aprotic solvents disrupt the crystal lattice.
Aqueous Solubility <1 mM at pH 7.4 (buffer dep.)Requires DMSO carrier (≤1% v/v) for assay stability.
Storage (Powder) -20°C, Desiccated, DarkPrevents oxidative degradation of the pyrrole ring.
Storage (DMSO Stock) -80°C, AliquotedMinimizes freeze-thaw cycles which induce precipitation.

Step-by-Step Methodology: The Self-Validating Protocol

Phase 1: Primary Stock Preparation (10 mM)

  • Equilibration : Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation, which can hydrolyze the compound or alter the effective molarity.

  • Weighing : Weigh exactly 2.03 mg of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid into a low-bind amber vial.

  • Solvation : Add 1.0 mL of anhydrous DMSO.

  • Dissolution : Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 2–5 minutes. Causality: Sonication provides the activation energy required to break the crystalline lattice without thermal degradation.

  • Aliquoting : Divide into 50 µL aliquots in amber tubes. Store immediately at -80°C.

Phase 2: Secondary Aqueous Dilution (Just-in-Time)

  • Thawing : Thaw a single 50 µL aliquot at room temperature. Vortex immediately upon thawing to redissolve any cryo-precipitates.

  • Dilution : Pipette the DMSO stock directly into the vortexing vortex of the assay buffer (pH 7.4) to achieve the desired final concentration (e.g., 100 µM). Crucial: Never add buffer to the DMSO stock; always add the stock to the larger volume of buffer to maintain infinite dilution conditions.

Phase 3: Quality Control & Self-Validation To ensure trustworthiness, every stock preparation must be validated before introduction to biological targets.

  • Nephelometry (Turbidity Check) : Measure the absorbance of the final aqueous solution at 600 nm. An

    
     indicates micro-precipitation.
    
  • Validation Action : If precipitation is detected, add 0.01% Tween-20 or 0.1% BSA to the assay buffer to act as a hydrophobic carrier, and repeat the dilution.

Table 2: Dilution Matrix for 10 mM DMSO Stock

Target Assay Conc.Vol. of 10 mM StockVol. of Assay BufferFinal DMSO Concentration
100 µM 10 µL990 µL1.0% (v/v)
50 µM 5 µL995 µL0.5% (v/v)
10 µM 1 µL999 µL0.1% (v/v)
1 µM 0.1 µL (or serial)999.9 µL0.01% (v/v)

Visualizations

Workflow Powder 1. Dry Powder 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid DMSO 2. Primary Solvation Dissolve in 100% Anhydrous DMSO (10-50 mM) Powder->DMSO Weigh & Add Aliquot 3. Aliquoting Dispense into amber vials DMSO->Aliquot Vortex/Sonicate Storage 4. Cryo-Storage Store at -20°C or -80°C (Desiccated) Aliquot->Storage Freeze Aqueous 5. Aqueous Dilution Dilute into pH 7.4 Buffer (Final DMSO ≤ 1%) Storage->Aqueous Thaw & Dilute QC 6. Self-Validation (QC) Nephelometry/UV-Vis to confirm solubility Aqueous->QC Validate

Figure 1: End-to-end workflow for the preparation, storage, and validation of pyrrole-2-carboxylic acid derivative stock solutions.

Mechanism Molecule Pyrrole-2-carboxylic acid (Hydrophobic/Unionized) Ionization Ionization Molecule->Ionization Buffer Addition Soluble Carboxylate Anion (Aqueous Soluble) Ionization->Soluble Solvation Target Target Protein (e.g., Kinase/Enzyme) Soluble->Target H-Bonding & Hydrophobic Int. Readout Assay Readout (IC50 / Kd) Target->Readout Signal Modulation

Figure 2: Physicochemical causality of solvation and target engagement in physiological buffers.

References

  • Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Title: Pyrrole-2-carboxylic acid.
  • Title: Pyrrole-2-carboxylic acid 99% (CAS 634-97-9).

Sources

Method

Application Note: Scalable Synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Topic: Scalable synthesis routes for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid Content Type: Application Note & Protocol Audience: Researchers, Process Chemists Executive Summary This guide details a robust, scala...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid Content Type: Application Note & Protocol Audience: Researchers, Process Chemists

Executive Summary

This guide details a robust, scalable synthetic route for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid , a privileged scaffold in medicinal chemistry often utilized for kinase inhibition and GPCR modulation. While traditional pyrrole syntheses (e.g., Paal-Knorr) suffer from complex precursor preparation for asymmetric 2,5-substitution, this protocol utilizes a Regioselective Halogenation / Suzuki-Miyaura Cross-Coupling strategy. This modular approach allows for the convergent assembly of the biaryl core, ensuring high regiofidelity and minimizing chromatographic purification during scale-up.

Retrosynthetic Analysis & Strategy

The target molecule contains a 2,5-disubstituted pyrrole core. Direct ring formation (Route B) is often hampered by the availability of specific 1,4-dicarbonyls. Therefore, Route A (Functionalization of Pyrrole-2-carboxylate) is selected as the primary scalable method.

  • Strategic Disconnection: C5–C(Ar) bond.

  • Key Intermediate: Methyl 5-bromo-1H-pyrrole-2-carboxylate.[1]

  • Coupling Technology: Ligand-free or phosphine-ligated Pd-catalyzed Suzuki coupling on the NH-free pyrrole, reducing step count (atom economy).

Retrosynthesis Target Target: 5-(3-Hydroxyphenyl)-1H-pyrrole-2-COOH Precursor1 Methyl 5-(3-hydroxyphenyl) -1H-pyrrole-2-carboxylate Target->Precursor1 Hydrolysis Coupling C-C Bond Formation (Suzuki-Miyaura) Precursor1->Coupling Fragment1 Methyl 5-bromo-1H- pyrrole-2-carboxylate Coupling->Fragment1 Fragment2 3-Hydroxyphenyl boronic acid Coupling->Fragment2 Start Methyl 1H-pyrrole- 2-carboxylate Fragment1->Start Regioselective Bromination

Figure 1: Retrosynthetic logic prioritizing convergent assembly via cross-coupling.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate. Rationale: Electrophilic aromatic substitution on pyrrole-2-esters favors the 4- and 5-positions. Controlled conditions using N-bromosuccinimide (NBS) in THF favor the 5-isomer due to electronic stabilization and steric factors.

Reagents:

  • Methyl 1H-pyrrole-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • THF (anhydrous, 10 volumes)

  • Temperature: -78°C to 0°C

Protocol:

  • Dissolution: Charge a reactor with Methyl 1H-pyrrole-2-carboxylate and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath) to suppress 4-bromo byproduct formation.

  • Addition: Dissolve NBS in THF (5 vol) and add dropwise over 60 minutes, maintaining internal temperature < -70°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to neutralize unreacted bromine species).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration if regioselectivity is <95:5.

    • Target Yield: 85-90%

    • Key Quality Attribute: <5% 4-bromo isomer.

Stage 2: NH-Free Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylate. Rationale: Modern Pd-catalysis allows coupling without N-protection, saving two steps (protection/deprotection). 3-Hydroxyphenylboronic acid is used directly; the phenolic proton is tolerated under carbonate base conditions.

Reagents:

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) or Pd(PPh3)4

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1 ratio)

Protocol:

  • Setup: In a nitrogen-purged reactor, combine the bromopyrrole, boronic acid, and base.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add the Pd catalyst.

  • Reaction: Heat to 80-90°C for 4-12 hours. Vigorously stir to ensure biphasic mixing.

  • Monitoring: Check for disappearance of bromide.

  • Workup: Cool to RT. Acidify carefully to pH ~6 with 1M HCl (to protonate the phenoxide). Extract with EtOAc.[3][4]

  • Purification: The product often precipitates upon concentration or trituration with cold ether/hexane due to the polarity of the phenol/ester combo. If necessary, column chromatography (DCM/MeOH) can be used.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Final deprotection to 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid.

Reagents:

  • Intermediate Methyl Ester (1.0 equiv)

  • Lithium Hydroxide (LiOH[5]·H2O) (3.0 equiv)

  • Solvent: THF/Water/MeOH (2:1:1)

Protocol:

  • Hydrolysis: Dissolve the ester in the solvent mixture. Add LiOH.

  • Reaction: Stir at 40-50°C for 2-4 hours.

  • Workup: Concentrate to remove organics (THF/MeOH). The residue will be the aqueous lithium salt.

  • Precipitation: Cool the aqueous phase to 0°C. Acidify dropwise with 2M HCl to pH 2-3. The product should precipitate as a solid.[6]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Process Data & Troubleshooting

ParameterSpecification / Note
Overall Yield Expect 50-65% (over 3 steps)
Regioselectivity Bromination temp is critical. >0°C leads to significant 4-bromo and 4,5-dibromo impurities.
Catalyst Choice Pd(dppf)Cl2 is robust for aryl chlorides/bromides and tolerates steric bulk.
Purification Avoid chromatography in Step 3; precipitation is preferred for scale (>10g).
Safety NBS is an irritant. Boronic acids may degrade if stored improperly (de-boronation).
Workflow Diagram

Workflow Step1 Step 1: Bromination (-78°C, THF, NBS) QC1 QC: Check Regioselectivity (>95:5 5-Br vs 4-Br) Step1->QC1 QC1->Step1 Fail (Recrystallize) Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) QC1->Step2 Pass Step3 Step 3: Saponification (LiOH, pH Adjustment) Step2->Step3 Final Final Product Isolation (Filtration of Acid Precipitate) Step3->Final

Figure 2: Process flow for the scalable synthesis.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Source: Molecules (MDPI) URL:[Link][7]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: PMC (PubMed Central) URL:[Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure). Source: Organic Syntheses URL:[Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Source: SciSpace (Reference for Hantzsch limitations) URL:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid for HIF-1α Stabilization in Cell Culture

Scientific Background and Mechanism of Action Cellular adaptation to low oxygen (hypoxia) is a fundamental process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under norm...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background and Mechanism of Action

Cellular adaptation to low oxygen (hypoxia) is a fundamental process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly targeted for degradation. This process is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2.[1][2] These enzymes hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for proteasomal degradation.[1][3][4]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β subunit.[3][5] This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis (e.g., VEGFA), metabolic reprogramming (e.g., GLUT1, PDK1), erythropoiesis (EPO), and cell survival.[6][7]

5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is a potent small molecule inhibitor of the PHD enzyme family. As a structural analog of the PHD co-substrate 2-oxoglutarate, it competitively binds to the active site of PHDs, preventing the hydroxylation of HIF-1α even under normoxic conditions.[6] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α and the subsequent activation of its downstream transcriptional program.[1][6][8] This makes it a valuable pharmacological tool for studying the physiological and pathological roles of the HIF pathway and for therapeutic development in areas like anemia, ischemia, and inflammation.[4][5][9]

Signaling Pathway Overview

The diagram below illustrates the pivotal role of PHD enzymes in regulating HIF-1α stability and how inhibitors like 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid intervene in this process.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibition HIF1a_N HIF-1α PHD_N PHD Enzymes HIF1a_N->PHD_N Hydroxylation HIF1a_OH Hydroxylated HIF-1α (HIF-1α-OH) PHD_N->HIF1a_OH O2 O₂ + 2-OG O2->PHD_N VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 5-(3-Hydroxyphenyl)-1H- pyrrole-2-carboxylic acid PHD_H PHD Enzymes Inhibitor->PHD_H Inhibition HIF1a_H HIF-1α HIF1a_Stab Stabilized HIF-1α HIF1a_H->HIF1a_Stab Accumulation Nucleus Nucleus HIF1a_Stab->Nucleus Translocation HRE HRE Binding Nucleus->HRE Dimerization HIF1b HIF-1β HIF1b->Nucleus Genes Target Gene Transcription (VEGFA, GLUT1, etc.) HRE->Genes

Caption: HIF-1α regulation in normoxia vs. hypoxia/PHD inhibition.

Materials and Reagents

  • 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest (e.g., HeLa, U2OS, Hep3B, HK-2)[2][10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell viability/cytotoxicity assay kit (e.g., MTT, WST-1, CCK-8, or LDH release assay)[11][12][13]

  • Reagents for protein analysis: RIPA buffer, protease inhibitor cocktail, phosphatase inhibitor cocktail, MG-132 (proteasome inhibitor)[14]

  • Reagents for Western Blotting: BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-HIF-1α, anti-β-actin, or other loading control), HRP-conjugated secondary antibody, ECL detection reagent.[15][16]

  • Reagents for RNA analysis: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, nuclease-free water, specific primers for target genes (VEGFA, PDK1, GLUT1) and a housekeeping gene (ACTB, GAPDH, 18S rRNA).[17][18]

  • Sterile microcentrifuge tubes, pipette tips, and cell culture plates (96-well, 6-well, 10 cm dishes).

Compound Handling and Storage

Proper handling is crucial to maintain the compound's activity and ensure experimental reproducibility.

  • Solubility: 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, like many small molecule inhibitors, is expected to be soluble in organic solvents such as DMSO.[19] It is poorly soluble in aqueous solutions.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

    • Warm the vial to room temperature before opening.

    • To dissolve, gently vortex or sonicate until the solution is clear.

  • Storage:

    • Solid Compound: Store desiccated at 4°C or -20°C.

    • Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A working stock stored at -20°C should be stable for at least one month.[19]

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the DMSO stock in complete cell culture medium.

    • Crucial: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells, typically ≤0.5%.[20] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Design and Workflow

A systematic approach is essential for validating the effects of the inhibitor. The general workflow involves determining a non-toxic effective dose, confirming target engagement by observing HIF-1α stabilization, and measuring the functional downstream consequences.

Caption: General experimental workflow for inhibitor validation.

Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity

Before assessing the biological activity, it is critical to determine the concentration range that is effective without causing significant cell death.[13]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration for cell viability) and select a range of non-toxic concentrations for subsequent experiments.

  • Methodology: A colorimetric cell viability assay (e.g., CCK-8, WST-1, or MTT) is recommended.[11][21]

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[11]

  • Compound Preparation: Prepare a 2X serial dilution series of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid in complete medium from your DMSO stock. A wide range is recommended for the initial screen (e.g., 0.1 µM to 100 µM). Prepare a 2X vehicle control containing only DMSO at the highest concentration used in the dilution series.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. You will now have a final volume of 200 µL with a 1X concentration of the compound.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: 1-4 hours before the end of the incubation period, add the viability reagent (e.g., 10 µL of CCK-8) to each well according to the manufacturer's protocol.[11]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the results to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

    • Decision: Select concentrations for future experiments that show high efficacy in stabilizing HIF-1α (determined in Protocol 2) while maintaining high cell viability (e.g., >90%).

Protocol 2: Assessment of HIF-1α Stabilization by Western Blot

This protocol is designed to directly measure the accumulation of HIF-1α protein, confirming the inhibitor's mechanism of action.

  • Objective: To visualize and quantify the dose-dependent increase in HIF-1α protein levels following treatment with the inhibitor.

  • Critical Considerations: HIF-1α is an extremely labile protein with a half-life of minutes in normoxia.[22] Therefore, all harvesting and lysis steps must be performed rapidly and on ice to prevent its degradation.[14] Using nuclear extracts is highly recommended as stabilized HIF-1α translocates to the nucleus, and this will enrich the target protein.[16]

Reagent/ParameterRecommendation/RationaleSource
Positive Control Treat cells with 100-150 µM Cobalt Chloride (CoCl₂) or place in a hypoxic chamber (1-2% O₂) for 4-8 hours.[16][23]
Proteasome Inhibitor Add a proteasome inhibitor (e.g., 10 µM MG-132) 4-6 hours before harvesting to further prevent HIF-1α degradation.[14]
Lysis Buffer Use ice-cold RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[14][24]
Protein Load Load a sufficient amount of protein: 30-50 µg for nuclear extracts or 50-100 µg for whole-cell lysates.[14][22]
SDS-PAGE Gel Use a 7-8% polyacrylamide gel to adequately resolve the high molecular weight HIF-1α protein (~116 kDa).[15][16]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates to achieve 70-80% confluency. Treat cells with the selected non-toxic concentrations of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, a vehicle control, and a positive control for 4-16 hours.[10][14]

  • Cell Harvest and Lysis:

    • Place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (with inhibitors) and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • (Optional but Recommended) Proceed with a nuclear/cytoplasmic fractionation protocol.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto the gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a validated primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).

Protocol 3: Analysis of Downstream Target Gene Expression by RT-qPCR

This protocol quantifies changes in the mRNA levels of known HIF-1α target genes to confirm the functional activity of the stabilized protein.

  • Objective: To measure the relative expression of genes like VEGFA, GLUT1, and PDK1 following inhibitor treatment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the inhibitor and controls as described in Protocol 2. An incubation time of 8-24 hours is typically sufficient to observe transcriptional changes.

  • RNA Isolation: At the end of the treatment, wash cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Purify total RNA according to the manufacturer's instructions.

  • cDNA Synthesis: Quantify the RNA and use a standardized amount (e.g., 1 µg) for reverse transcription using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 96-well PCR plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers for a single gene, and diluted cDNA.[17]

    • Include primer sets for your target genes (e.g., VEGFA, PDK1) and at least one validated housekeeping gene for normalization (e.g., 18S rRNA, GAPDH).[17][25]

    • Run the plate on a real-time PCR machine using a standard thermal cycling program (e.g., 10 min at 95°C, followed by 40 cycles of 15s at 95°C and 1 min at 60°C).[17]

    • Include non-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the comparative 2-ΔΔCt method.[17]

    • Normalize the Ct value of your target gene to the Ct value of the housekeeping gene for each sample (ΔCt).

    • Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt).

    • Calculate the fold change as 2-ΔΔCt.

References

  • An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabiliz
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-479) - Novus Biologicals.
  • Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105) - Novus Biologicals.
  • HIF-1 alpha - Abcam.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture - Benchchem.
  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migr
  • Does anyone perform HIF1 alpha Western blot?
  • Transcriptional Analysis of HIF-1α, AMPK and CS Using RT-qPCR - Bio-protocol.
  • The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - University of Edinburgh Research Explorer.
  • Inhibition of Prolyl Hydroxylase Domain Proteins Promotes Therapeutic Revascularization | Circulation - American Heart Associ
  • Induction of HIF-1 alpha by hypoxia - Abcam.
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
  • Cytotoxicity Assays – wh
  • Application Notes and Protocols for STM2457 in Cell Culture Studies - Benchchem.
  • Cytotoxicity assays - Sigma-Aldrich.
  • In Vitro Cytotoxicity Assays: Applic
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease - MDPI.
  • Prolyl hydroxylase 2 (PHD2)
  • Regulation of hypoxia-inducible factor-1α by NF-κB - PMC.
  • How to Use Inhibitors - Sigma-Aldrich.
  • Stabilization of HIF-α through cellular inhibition of HIF prolyl...
  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC.
  • HIF-1 Pathway – Hypoxia Signaling, Tumor Adapt
  • Optimization of Annealing Temperature of HIF-1 Α and 18s rRNA in Blood of Swimming Athletes Using RT- PCR -
  • Pyrrole-2-carboxylic acid | 634-97-9 - ChemicalBook.
  • Pyrrole-2-carboxylic acid | N

Sources

Method

Application Notes &amp; Protocols: Handling and Storage of Light-Sensitive Pyrrole Carboxylic Acids

Abstract Pyrrole carboxylic acids are foundational scaffolds in medicinal chemistry and materials science. However, their inherent photosensitivity presents a significant challenge, potentially compromising sample integr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrole carboxylic acids are foundational scaffolds in medicinal chemistry and materials science. However, their inherent photosensitivity presents a significant challenge, potentially compromising sample integrity, experimental reproducibility, and the overall success of research and development programs. This guide provides a comprehensive framework for the handling and storage of these valuable compounds, grounded in an understanding of their degradation pathways. It offers field-proven protocols and best practices designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of their materials.

The Challenge: Understanding the Photodegradation of Pyrrole Carboxylic Acids

The pyrrole ring, an electron-rich aromatic heterocycle, is susceptible to photochemical degradation. Exposure to light, particularly in the UV and blue spectra, can energize the molecule, leading to several detrimental pathways:

  • Photo-oxidation: The most common pathway, where light exposure in the presence of oxygen generates reactive oxygen species (ROS). These can attack the pyrrole ring, leading to ring-opening, polymerization, and the formation of colored impurities.

  • Direct Photolysis: High-energy photons can directly break bonds within the molecule, leading to fragmentation and loss of the desired chemical structure.[1] Studies on pyrrole derivatives have shown that photodegradation can occur through both direct and indirect pathways, with the specific route depending heavily on the molecule's substituents.[2]

  • Decarboxylation: While often thermally or pH-driven, light can catalyze the loss of the carboxylic acid group, a critical functional handle for many subsequent chemical transformations.[3]

Failure to mitigate these processes can result in decreased purity, altered biological activity, and the introduction of unknown, potentially interfering, byproducts. Therefore, rigorous adherence to proper handling and storage protocols is not merely a suggestion but a prerequisite for reliable scientific outcomes.

Core Protocol: Long-Term Storage of Solid Compounds

Proper long-term storage is the first line of defense in preserving the integrity of pyrrole carboxylic acids.

Objective: To store the solid (lyophilized powder) form of the compound in a manner that minimizes exposure to light, oxygen, and moisture for extended periods.

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Inert gas source (Argon or high-purity Nitrogen).

  • Laboratory freezer (-20°C or -80°C).

  • Parafilm or other sealing film.

  • Chemically resistant labels.

Step-by-Step Protocol:

  • Container Selection: Upon receipt, if the compound is not already in a suitable container, transfer it to a pre-cleaned, dry amber glass vial. Amber glass is critical as it blocks a significant portion of UV and visible light.[4]

  • Inert Atmosphere Backfill: Place the opened vial inside a glove box or use a manifold to gently flush the headspace with an inert gas like argon or nitrogen for 1-2 minutes. This displaces oxygen, a key reactant in photo-oxidation.

  • Secure Sealing: Immediately after flushing, securely tighten the PTFE-lined cap. The PTFE liner provides a highly inert barrier against moisture and gas exchange. For added security, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, batch number, date of receipt, and storage conditions. Use a label designed to withstand cryogenic temperatures.

  • Cold Storage: Place the sealed vial inside a secondary container (e.g., a labeled freezer box) and store it in a designated freezer at -20°C or, for maximum longevity, -80°C.[5][6] Low temperatures drastically slow the rate of all potential chemical degradation reactions.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Container Amber Glass Vial, PTFE-Lined CapBlocks UV/visible light; provides an inert seal.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents photo-oxidation by displacing oxygen.
Temperature -20°C (Standard) or -80°C (Optimal)Reduces the kinetic rate of all degradation pathways.[5]
Location Dedicated, dark laboratory freezerEnsures minimal light exposure and temperature stability.

Core Protocol: Handling and Preparation of Solutions

The risk of degradation is highest when the compound is in solution and being actively used. The following workflow is designed to minimize exposure during routine laboratory operations.

Objective: To accurately weigh the compound and prepare stock solutions while preventing exposure to light and atmospheric oxygen.

Mandatory Workflow for Handling Photosensitive Compounds

G cluster_prep Preparation Environment cluster_weigh Weighing & Dissolution cluster_storage Solution Storage A Dim Ambient Light (Use Red/Amber Lighting if Possible) B Gather Materials: - Amber Vial of Compound - Spatula, Weigh Paper - Amber Volumetric Flask/Vial - Degassed, Anhydrous Solvent A->B C Equilibrate Compound to Room Temp (Min. 30 mins in desiccator) B->C D Quickly Weigh Desired Amount (Minimize exposure time) C->D E Transfer Solid to Amber Flask D->E F Add Solvent & Dissolve (Use sonication in foil-wrapped bath if needed) E->F G Backfill Headspace with Inert Gas F->G H Seal, Parafilm, and Label Solution (Name, Conc., Date, Solvent) G->H I Create Small-Volume Aliquots in Amber HPLC Vials H->I J Store Aliquots at -20°C or -80°C I->J

Caption: Workflow for preparing solutions from solid compounds.

Step-by-Step Protocol:

  • Setup Environment: Whenever possible, perform handling operations in a dimly lit area of the lab. Avoid direct overhead lighting.[7] Using red or amber photographic safelights can further minimize exposure to high-energy wavelengths.[4]

  • Equilibration: Before opening, allow the sealed vial of the solid compound to equilibrate to room temperature for at least 30 minutes in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Work quickly and efficiently.[8] Use a clean spatula to weigh the desired amount of powder onto weigh paper and transfer it promptly into a clean, dry amber volumetric flask or vial.

  • Dissolution: Add a high-purity, anhydrous, and degassed solvent to dissolve the compound. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.

  • Solution Storage:

    • Immediately after dissolution, flush the headspace of the flask with inert gas, seal tightly, and label clearly.

    • Crucially, create single-use aliquots. Dispense the stock solution into smaller amber vials (e.g., 1.5 mL HPLC vials). This practice is vital to avoid repeated freeze-thaw cycles and minimizes light and air exposure for the main stock solution.[5]

    • Store aliquots in a freezer (-20°C or -80°C). For daily use, a single aliquot can be stored in a refrigerator (2-8°C) for a limited time, but its stability should be verified.

Analytical Validation: Assessing Compound Stability

Trustworthiness in research requires empirical validation of compound stability. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), photostability testing is a key component of drug development.[9][10] A simplified version of these principles can be adopted in a research setting.

Objective: To confirm the purity of a newly prepared stock solution and to assess its stability under light stress conditions.

Forced Degradation (Photostability) Study Workflow

G cluster_exposure Controlled Light Exposure (ICH Q1B) A Prepare Solution of Pyrrole Carboxylic Acid (e.g., 100 µg/mL) in Transparent Vial C Expose Test Sample to Light Source (e.g., Xenon lamp or D65/UV-A fluorescent) for a defined period (e.g., 1.2 million lux hours) A->C B Prepare Control Sample (Same solution, wrapped completely in aluminum foil) D Analyze Both Samples by HPLC-UV B->D C->D E Compare Chromatograms D->E F Result: Photostable (No significant new peaks or decrease in main peak area) E->F No Change G Result: Photolabile (Appearance of new degradation peaks and/or loss of main peak area) E->G Change

Caption: Simplified workflow for a photostability assessment study.

Protocol: HPLC-UV Purity Check and Forced Degradation

  • Initial Purity Analysis (T=0):

    • Immediately after preparing a new stock solution, dilute an aliquot to a suitable concentration (e.g., 10-25 µg/mL) with the mobile phase.

    • Analyze via HPLC-UV. This initial chromatogram serves as the baseline reference for purity and concentration.

  • Forced Degradation Setup:

    • Prepare two samples from the stock solution in transparent glass vials.

    • Test Sample: Place the vial in a photostability chamber or at a set distance from a calibrated UV lamp.

    • Control Sample: Tightly wrap the second vial in aluminum foil to completely block light, and place it next to the test sample.[4] This control accounts for any thermal degradation.

  • Exposure: Expose the samples according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][11] For research purposes, a shorter, consistent exposure time can be used for comparative purposes.

  • Final Analysis: After the exposure period, analyze both the test and control samples by HPLC-UV using the same method as the T=0 analysis.

  • Data Interpretation:

    • Compare the control sample to the T=0 sample. Any degradation here is due to factors other than light (e.g., temperature, hydrolysis).

    • Compare the test sample to the control sample. The appearance of new peaks or a significant decrease (>5%) in the main peak area indicates photodegradation.[1]

Table 2: Example HPLC-UV Method for Purity Analysis

ParameterTypical Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.8 - 1.0 mL/min
Detection UV/Vis Detector at 225-260 nm (or λmax of compound)
Column Temp. 30°C
(Note: This is a starting point; the method must be optimized for the specific pyrrole carboxylic acid being analyzed.[12][13][14])

Troubleshooting

Observed ProblemPotential Cause(s)Recommended Solution(s)
Solid powder appears discolored (e.g., yellow, brown) upon receipt or over time. Chronic exposure to light or oxygen in storage.Discard the compound. Review and improve storage protocols (ensure inert gas backfill, use amber vials).
HPLC analysis of a freshly prepared solution shows multiple impurity peaks. Degradation during weighing/dissolution; poor quality starting material.Handle the compound under dimmed light and use degassed solvents. If impurities persist, obtain a new batch of the compound.
Experimental results are inconsistent between days. Degradation of the stock solution due to repeated freeze-thaw cycles or light exposure during use.Implement a strict single-use aliquot system.[7] Prepare fresh dilutions for each experiment from a new frozen aliquot.

References

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. Federal Register. [Link]

  • ICH. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from a presentation on the guideline. [Link]

  • ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from a GMP-focused website. [Link]

  • SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Storemasta. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. [Link]

  • MDPI. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]

  • Maxed Out Compounds. (2025). How to Handle Research Compounds Safely. [Link]

  • ResearchGate. (2025). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Washington. (n.d.). Safe Storage of Chemicals. [Link]

  • ResearchGate. (2023). A pyrrolo[3,2-b]pyrrole derivative used for one- and two-component radical photoinitiators for photopolymerization under 405 nm. [Link]

  • PMC. (n.d.). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Safe Handling and Storage of Chemicals. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

  • University of North Texas. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]

  • PMC. (2022). M-Carboxylic Acid Induced Formation of New Coordination Polymers for Efficient Photocatalytic Degradation of Ciprofloxacin. [Link]

  • University of Manitoba MSpace. (n.d.). Studies on the mechanisms of decarboxylation of - pyridine- and pyrrole- carboxylic acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid. Recognizing the nuances and challenges inherent in hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to enhance reaction yields, improve product purity, and streamline your synthetic workflow. Our focus is on providing causal explanations for experimental choices, grounded in established chemical principles.

Synthesis Overview: The Paal-Knorr Approach

The synthesis of 5-substituted-1H-pyrrole-2-carboxylic acids is most effectively approached via a variation of the Paal-Knorr pyrrole synthesis.[1][2] This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a primary amine.[3] For the target molecule, the key reactants are 3-aminophenol and a suitable 1,4-dicarbonyl precursor for the pyrrole-2-carboxylic acid moiety, such as mucobromic acid or a derivative.

The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][4] The electron-donating nature of the hydroxyl group on 3-aminophenol generally facilitates this reaction.[5][6]

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl (e.g., Mucobromic Acid Derivative) + 3-Aminophenol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclized 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclized Intramolecular Cyclization Product 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid Cyclized->Product Dehydration (-2H₂O) Troubleshooting_Workflow Start Problem: Low or No Yield TLC Analyze reaction via TLC. Is starting material consumed? Start->TLC SM_Present Starting material remains. Reaction is stalled or slow. TLC->SM_Present No SM_Consumed Starting material consumed. Multiple new spots or baseline streak? TLC->SM_Consumed Yes Check_Reagents Verify Reagent Quality & Stoichiometry SM_Present->Check_Reagents Yes_Spots Multiple Spots: Side reactions are dominant. SM_Consumed->Yes_Spots Multiple Spots Yes_Streak Baseline Streak: Polymerization/Degradation. SM_Consumed->Yes_Streak Baseline Streak Optimize_Cond Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reagents->Optimize_Cond Success Yield Improved Optimize_Cond->Success Analyze_Side Identify & Mitigate Side Reactions Yes_Spots->Analyze_Side Prevent_Polymer Prevent Polymerization (Lower Temp, Milder Catalyst) Yes_Streak->Prevent_Polymer Analyze_Side->Success Prevent_Polymer->Success Experimental_Workflow Setup 1. Reagent Prep & Reaction Setup Reaction 2. Reaction (Heating & Monitoring) Setup->Reaction Workup 3. Quench & Workup Reaction->Workup Purify 4. Purification (Recrystallization) Workup->Purify Analyze 5. Characterization (NMR, MS, IR) Purify->Analyze

Sources

Optimization

Technical Support Center: Pyrrole-2-Carboxylic Acid Synthesis &amp; Stability

Welcome to the Advanced Troubleshooting Portal for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the notorious instability of pyrrole-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the notorious instability of pyrrole-2-carboxylic acids.

Core Troubleshooting & FAQs

Q1: Why does my pyrrole-2-carboxylic acid completely degrade into pyrrole during standard acidic workup? A1: The degradation is driven by an acid-catalyzed decarboxylation mechanism unique to electron-rich heterocycles[1]. Unlike standard aliphatic carboxylic acids, the high electron density of the pyrrole ring facilitates rapid protonation at the C2 position. According to mechanistic studies, this protonation creates a low-energy carbanion leaving group. The reaction then proceeds via an associative mechanism where water adds to the carboxyl group, forming a protonated carbonic acid intermediate that rapidly cleaves the C-C bond, releasing CO₂ and pyrrole[2]. Because this process is highly dependent on hydronium ion concentration, standard workups that drop the pH below 2.0 will instantaneously destroy your product[3].

Q2: How can I safely hydrolyze ethyl pyrrole-2-carboxylate without losing the carboxyl group? A2: You must abandon acidic hydrolysis entirely. Instead, employ a mild basic saponification (e.g., LiOH in THF/H₂O). The critical failure point for most chemists occurs during the subsequent acidification required to isolate the free acid. To prevent decarboxylation, you must strictly control the temperature (0 °C) and use a calibrated pH meter to titrate the solution to exactly pH 3.8 using dilute 1M HCl. Do not overshoot the isoelectric point[3].

Q3: Can I modify the pyrrole ring to prevent this instability during downstream peptide coupling? A3: Yes. The root cause of the decarboxylation is the nucleophilicity of the pyrrole ring driving C2 protonation[1]. By installing an electron-withdrawing protecting group (such as N-Boc, N-Tosyl, or N-TIPS) on the pyrrole nitrogen prior to ester hydrolysis, you drastically reduce the ring's electron density. This structural modification acts as a self-validating stabilization system, allowing the protected pyrrole-2-carboxylic acid to survive standard coupling conditions and mild acidic environments.

Mechanistic Pathway Visualization

DecarboxylationMechanism A Pyrrole-2-carboxylic acid (Stable at pH > 4) B Acidic Environment (pH < 3) A->B Exposure to strong acid C Protonation at C2 & Hydration of Carboxyl B->C H+ / H2O Attack D C-C Bond Cleavage (Transition State) C->D Rate-determining step E Pyrrole + CO2 + H3O+ (Irreversible Loss) D->E Rapid dissociation

Figure 1: Acid-catalyzed decarboxylation pathway of pyrrole-2-carboxylic acid.

Quantitative Stability Profile

Understanding the relationship between pH and degradation kinetics is essential for designing a safe isolation protocol. The following table summarizes the kinetic behavior of pyrrole-2-carboxylic acid based on established aqueous buffer studies[3].

pH LevelAcid ConcentrationRelative Decarboxylation RateStability ProfileRecommended Action
> 4.0 None (Alkaline/Neutral)NegligibleHighly StableSafe for long-term storage as a salt.
3.5 - 4.0 ~0.1 - 0.3 mM H⁺Very LowStable at 0 °COptimal target for free acid isolation.
1.0 - 3.0 1.0 - 100 mM H⁺Moderate to HighUnstableAvoid prolonged exposure; keep strictly at 0 °C.
< 1.0 > 1.0 M HClExtremeInstantaneous DegradationCritical Failure Zone. Do not use concentrated acids.

Validated Experimental Protocols

To ensure reproducibility and high yields, follow this self-validating protocol for the saponification and isolation of pyrrole-2-carboxylic acids. This workflow minimizes thermal and acidic stress on the vulnerable C-C bond.

Workflow: Mild Saponification and Controlled Isolation

Step 1: Saponification Dissolve the starting ester (e.g.,[4]) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Add 1.5 equivalents of LiOH·H₂O. Stir the biphasic mixture vigorously at 20–25 °C for 4–6 hours until TLC or LC-MS indicates complete consumption of the starting material.

Step 2: Solvent Removal Concentrate the reaction mixture under reduced pressure to remove the THF. Crucial: Maintain the water bath temperature strictly below 30 °C to prevent thermal degradation of the carboxylate salt.

Step 3: Thermal Control Transfer the remaining aqueous phase to a reaction flask equipped with a magnetic stirrer and a calibrated pH meter. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 4: Controlled Acidification (The Critical Step) Begin dropwise addition of pre-chilled 1M HCl. Monitor the pH meter continuously. Stop the addition exactly when the pH reaches 3.8 . At this pH, the free acid is fully protonated (pKa ~4.4) and will begin to precipitate, but the solution is not acidic enough to trigger rapid decarboxylation[3].

Step 5: Immediate Extraction Immediately transfer the suspension to a separatory funnel and extract three times with ice-cold Ethyl Acetate (EtOAc). The rapid phase transfer isolates the product from the aqueous acidic environment, halting any potential degradation.

Step 6: Drying and Storage Combine the organic layers, wash with a small volume of cold brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo at < 25 °C. Store the resulting solid under argon at -20 °C.

OptimizedWorkflow Step1 Pyrrole-2-carboxylate Ester Step2 Basic Hydrolysis (LiOH, THF/H2O, 25°C) Step1->Step2 Start Step3 Cooling to 0°C (Ice Bath) Step2->Step3 Complete conversion Step4 Controlled Acidification (1M HCl strictly to pH 3.8) Step3->Step4 Prevent thermal decay Step5 Immediate Extraction (Cold EtOAc) & Drying Step4->Step5 Avoid excess H+ Step6 Stable Pyrrole-2-carboxylic Acid Step5->Step6 Isolate pure product

Figure 2: Optimized workflow for synthesizing and isolating pyrrole-2-carboxylic acid.

References

  • Organic Syntheses, Inc. "1H-Pyrrole-2-carboxylic acid, ethyl ester". Organic Syntheses.[Link]

  • Liang, J., Wang, B., & Cao, Z. "Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation". ResearchGate.[Link]

  • Dunn, G. E., & Lee, G. K. J. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution". Canadian Journal of Chemistry.[Link]

  • Mundle, S. O. C., & Kluger, R. "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid". Journal of the American Chemical Society (PubMed).[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Oxidation Challenges with Electron-Rich Pyrrole Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to navigating the complexities of working with electron-rich pyrrole derivatives. These scaffolds are cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of working with electron-rich pyrrole derivatives. These scaffolds are cornerstones in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] However, their inherent electronic richness, the very property that makes them valuable, also renders them highly susceptible to oxidative degradation.[4][5] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you protect your compounds, ensure experimental reproducibility, and accelerate your research and development workflows.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental principles governing the stability of electron-rich pyrroles.

Question: Why are electron-rich pyrroles so susceptible to oxidation?

Answer: The high reactivity of pyrrole and its electron-rich derivatives stems from the electronic structure of the aromatic ring. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring to participate in the aromatic sextet.[6] This creates a π-excessive system, meaning the ring has a high electron density. This electron richness makes the molecule highly nucleophilic and prone to reaction with electrophiles, including molecular oxygen, leading to oxidation.[7][8] The initial step often involves the formation of a radical cation, which can then participate in a cascade of reactions, including polymerization.[9]

Question: What are the common visual signs of pyrrole oxidation and degradation?

Answer: The most common and immediate indicator of degradation is a change in color. Pure pyrrole is a colorless to pale yellow liquid, but it darkens readily upon exposure to air.[4][5] This darkening, often progressing from yellow to brown or even black, is due to the formation of highly conjugated, oxidized oligomers and polymers.[10][11] In solid samples, you may observe the development of dark spots or a change from a crystalline appearance to an amorphous, tarry substance. On a Thin Layer Chromatography (TLC) plate, degradation often appears as streaking or the presence of numerous baseline spots that are unresponsive to the eluent.

Question: How does the substitution pattern on the pyrrole ring affect its stability?

Answer: The stability of a pyrrole derivative is significantly influenced by its substituents.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups further increase the electron density of the pyrrole ring. While often desirable for biological activity, these groups exacerbate the susceptibility to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups such as esters, ketones, nitriles, or nitro groups decrease the electron density of the ring.[12] This "electronic shielding" makes the pyrrole less nucleophilic and therefore more resistant to oxidation. In drug development, the strategic placement of EWGs is a common tactic to improve the metabolic stability and shelf-life of pyrrole-containing candidates.[1]

Section 2: Troubleshooting Guide - From the Bench

This section provides direct answers to specific experimental challenges in a Q&A format.

Question 1: My reaction mixture turned dark brown/black almost immediately after I added my electron-rich pyrrole. What is happening and how can I fix it?

Answer: This is a classic symptom of rapid oxidative polymerization. The likely cause is the presence of atmospheric oxygen or peroxides in your reaction solvent. Electron-rich pyrroles can be sensitive enough to degrade within minutes under non-inert conditions.[10]

Troubleshooting Steps:

  • Inert Atmosphere is Non-Negotiable: All reactions involving highly sensitive pyrroles must be conducted under a rigorously maintained inert atmosphere (argon or nitrogen). Using a Schlenk line or a glovebox is highly recommended.[10] Simply using a balloon is often insufficient for sensitive substrates.

  • Solvent Purity is Critical: Use freshly distilled or commercially available anhydrous solvents that have been thoroughly deoxygenated. The most effective method for removing dissolved oxygen is the "Freeze-Pump-Thaw" technique (see Protocol 1).

  • Reagent Purity: Ensure all other reagents are pure and free from oxidative contaminants. For example, some bases, if old, can contain peroxides.

Question 2: I am experiencing significant product loss and severe streaking during silica gel column chromatography. Is the column destroying my compound?

Answer: Yes, this is highly probable. Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area. This combination can catalyze the decomposition and polymerization of acid-sensitive compounds like electron-rich pyrroles.[13]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel by treating it with a base, typically triethylamine (see Protocol 2). This will passivate the acidic silanol groups responsible for degradation.[13]

  • Consider Alternative Stationary Phases: If neutralization is insufficient, switch to a more inert stationary phase. Basic or neutral alumina can be excellent alternatives for purifying sensitive nitrogen-containing heterocycles.[13]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. The less time your compound spends on the stationary phase, the lower the chance of degradation.

  • Explore Non-Chromatographic Purification: If possible, use recrystallization, distillation, or precipitation to purify your compound, avoiding chromatography altogether.[14]

Question 3: My NMR spectrum shows broad, poorly resolved peaks, and the sample color darkens in the NMR tube. How can I acquire clean characterization data?

Answer: Broad NMR signals can indicate the presence of paramagnetic species, such as the radical cations formed during the initial stages of oxidation.[9] The sample may also be actively decomposing in the NMR solvent, which often contains dissolved oxygen.

Troubleshooting Steps:

  • Use High-Purity Solvent: Use fresh, high-quality deuterated solvent from a recently opened ampoule.

  • Degas the NMR Sample: You can degas the prepared NMR sample by bubbling a slow stream of argon through the solution for a few minutes before capping the tube. For extremely sensitive compounds, a J. Young NMR tube can be used to prepare the sample under a complete vacuum or inert atmosphere.

  • Acquire Data Immediately: Do not let the prepared NMR sample sit for an extended period before analysis. Acquire your spectra as quickly as possible after preparation.

  • Consider a Radical Scavenger: In some cases, adding a trace amount of a radical scavenger (like a hindered phenol, e.g., BHT) can suppress oxidative decomposition long enough to acquire a clean spectrum, but be mindful that this introduces an additional substance into your sample.

Question 4: My purified, solid pyrrole derivative is discoloring over time, even when stored in a freezer. What are the best practices for long-term storage?

Answer: Degradation can still occur, albeit more slowly, at low temperatures if oxygen and light are not rigorously excluded.[15]

Troubleshooting Steps:

  • Store Under Inert Gas: The most crucial step is to store the compound under an inert atmosphere. Place the vial inside a larger container that can be flushed with argon or nitrogen before sealing. Alternatively, use vials with septa that allow you to backfill with inert gas after removing a sample.

  • Protect from Light: Store vials in an amber container or wrap them in aluminum foil to prevent light-induced degradation.

  • Use a High-Quality Freezer: Store at the lowest available temperature, preferably -20°C or -80°C, in a freezer that is not frequently opened to minimize temperature fluctuations.

  • Store as a Salt: If your pyrrole derivative has a basic site, consider converting it to a more stable salt (e.g., a hydrochloride or trifluoroacetate salt) for long-term storage. The protonated form is generally much less susceptible to oxidation.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved atmospheric gases from reaction solvents.

Methodology:

  • Setup: Place the solvent in a thick-walled Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half-full.

  • Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Continue until the solvent is completely frozen solid.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solvent. After evacuation, close the stopcock.

  • Thaw: Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You will likely see bubbles being released from the solvent as trapped gases escape.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete deoxygenation. After the final thaw, backfill the flask with argon or nitrogen.

Protocol 2: Preparation of Neutralized Silica Gel for Chromatography

This protocol passivates the acidic sites on silica gel, preventing degradation of sensitive compounds.

Methodology:

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your desired starting eluent (e.g., hexane or ethyl acetate).

  • Add Base: To this slurry, add 1-2% triethylamine (Et₃N) by volume (e.g., 1-2 mL of Et₃N for every 100 mL of eluent used to make the slurry).

  • Equilibrate: Stir the slurry gently for 15-20 minutes to allow the base to fully coat the silica particles.

  • Pack Column: Pack your chromatography column using this neutralized slurry as you normally would.

  • Elute: Prepare your mobile phase with the same percentage of triethylamine (e.g., add 1% Et₃N to your entire gradient system) to maintain the neutral environment throughout the purification process.

Section 4: Summary of Challenges and Solutions
Problem Primary Cause(s) Recommended Solutions
Rapid Reaction Darkening Oxygen/peroxide contamination in solvent or atmosphere.Use inert atmosphere (Schlenk/glovebox); Deoxygenate solvents via Freeze-Pump-Thaw.[10]
Product Loss on Silica Gel Acid-catalyzed decomposition on the stationary phase.Use neutralized silica gel (add Et₃N); Switch to alumina; Use non-chromatographic methods.[13]
Broad/Poor NMR Spectra Presence of paramagnetic radical species; Sample decomposition.Use fresh, high-purity solvent; Degas NMR sample with argon; Acquire spectra immediately.
Long-Term Storage Instability Slow reaction with trace oxygen; Light exposure.Store under inert gas (Ar/N₂); Protect from light; Store at low temperature (-20°C or below).[15]
Visualizations: Mechanisms and Workflows

Pyrrole Autoxidation Pyrrole Electron-Rich Pyrrole RadicalCation Pyrrole Radical Cation (Paramagnetic) Pyrrole->RadicalCation e⁻ (Oxidation) O2 O₂ (Air) O2->RadicalCation Polymer Oxidized Oligomers & Polymers (Dark Color) RadicalCation->Polymer Polymerization caption Fig 1. Simplified pathway of pyrrole autoxidation.

Caption: Fig 1. Simplified pathway of pyrrole autoxidation.

Workflow start Start: Handling an Electron-Rich Pyrrole inert_q Is the reaction under inert atmosphere? start->inert_q setup_inert Set up Schlenk Line or use Glovebox inert_q->setup_inert No solvent_q Are solvents deoxygenated? inert_q->solvent_q Yes setup_inert->solvent_q deoxygenate Perform Freeze-Pump-Thaw (See Protocol 1) solvent_q->deoxygenate No run_rxn Proceed with Reaction solvent_q->run_rxn Yes deoxygenate->run_rxn purify_q Purification Method? run_rxn->purify_q silica Use Neutralized Silica (See Protocol 2) or Alumina purify_q->silica Chromatography non_chrom Use Recrystallization or Distillation purify_q->non_chrom Non-Chroma. store Store Final Product: Under Argon, Frozen, Dark silica->store non_chrom->store caption Fig 2. Decision workflow for handling sensitive pyrroles.

Caption: Fig 2. Decision workflow for handling sensitive pyrroles.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
  • Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27, 185–189.
  • Ito, F., et al. (2022).
  • Kumar, M. N., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • OSTI.GOV. (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
  • ACS Publications. (1987). Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles.
  • ResearchGate. (2025).
  • Wikipedia. Pyrrole.
  • Mir, R. H., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry.
  • Pearson+. (n.d.).
  • Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?.
  • Mir, R. H., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
  • Tchesnokov, A. A., et al. (2015).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular architecture.[1] This guide offers an in-depth analysis of the ¹H-NMR spectrum of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound featuring key functional groups relevant to medicinal chemistry. We will explore not only the interpretation of its signature spectrum but also compare it with a structurally similar isomer to highlight the power of NMR in confirming regiochemistry.

The Strategic Importance of ¹H-NMR in Structural Verification

In the synthesis of complex organic molecules, confirming the desired structure is paramount. ¹H-NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of every proton. The key parameters we extract are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups (like -COOH) "deshield" nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups do the opposite.[2]

  • Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[3]

  • Multiplicity (Splitting): Describes how a signal is split by its neighboring protons, revealing the connectivity of the molecule's framework.

  • Coupling Constant (J): The distance between the split lines (in Hz) provides information about the dihedral angle and bonding between coupled protons.[4]

For our target molecule, 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, ¹H-NMR is essential to confirm the precise substitution pattern on both the pyrrole and phenyl rings, which is critical for its intended biological activity.

cluster_molecule 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid mol mol

Caption: Molecular structure with proton labeling.

Predicted ¹H-NMR Spectral Analysis in DMSO-d₆

The choice of solvent is a critical first step. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice for this compound due to its ability to dissolve polar molecules and, crucially, to slow down the exchange rate of labile protons (-OH, -NH, -COOH), often allowing them to be observed as distinct, albeit sometimes broad, signals.[5][6] The residual proton signal for DMSO-d₆ typically appears at ~2.50 ppm.[5]

Below is a detailed prediction of the ¹H-NMR spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H₁ (NH) 11.5 - 12.5Broad Singlet (br s)N/AThe pyrrole N-H proton is acidic and often broadened due to quadrupolar relaxation from the ¹⁴N nucleus and slow exchange.[7] Its downfield shift is characteristic of pyrrolic protons.
H₃ 6.8 - 7.0Doublet (d)J₃,₄ ≈ 3.5 - 4.0 HzThis proton is on the pyrrole ring, coupled only to H₄. The electron-withdrawing carboxylic acid at C₂ deshields H₃, but this is counteracted by the electron-donating effect of the NH group.
H₄ 6.1 - 6.3Doublet (d)J₄,₃ ≈ 3.5 - 4.0 HzCoupled to H₃. This proton is generally the most upfield of the pyrrole ring protons in a 2,5-disubstituted system.[8]
H₂' 7.1 - 7.2Triplet (t) or Singlet (s)J₂,₆' ≈ 1.5-2.0 HzThis proton on the phenyl ring is meta to the hydroxyl group and ortho to the pyrrole ring. It will appear as a near-singlet or a finely split triplet due to small meta-couplings to H₄' and H₆'.
H₄' 6.7 - 6.8Doublet of Doublets (dd)J₄',₅' ≈ 7.5-8.0 Hz, J₄',₂' ≈ 1.5-2.0 HzOrtho to H₅' and meta to H₂'. The hydroxyl group is electron-donating, shielding this ortho proton and shifting it upfield.
H₅' 7.2 - 7.3Triplet (t)J₅',₄' ≈ 7.5-8.0 Hz, J₅',₆' ≈ 7.5-8.0 HzThis proton is para to the hydroxyl group and will appear as a triplet due to coupling with its two ortho neighbors, H₄' and H₆'.
H₆' 7.0 - 7.1Doublet of Doublets (dd)J₆',₅' ≈ 7.5-8.0 Hz, J₆',₂' ≈ 1.5-2.0 HzOrtho to H₅' and meta to H₂'. Its chemical environment is similar to H₂' but slightly more shielded by the meta -OH group.
OH (Phenol) 9.5 - 10.0Broad Singlet (br s)N/AThe phenolic proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and residual water content.[9]
COOH 12.5 - 13.5Very Broad Singlet (v br s)N/ACarboxylic acid protons are highly acidic and appear very far downfield. The signal is often very broad and may sometimes be difficult to distinguish from the baseline.[6][10]
Experimental Protocol: Acquiring a High-Quality Spectrum

A robust and reproducible protocol is essential for accurate analysis. This self-validating workflow ensures high-quality data acquisition.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual synthesis solvents by placing it under high vacuum for several hours.[11]

    • Accurately weigh 5-10 mg of the compound into a clean glass vial.[8][12] For routine ¹H NMR, this concentration provides excellent signal-to-noise.[5]

    • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial.[13][14][15]

    • Vortex the sample until the solid is completely dissolved. A homogenous solution is critical for sharp NMR signals.[5]

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter.[11]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal from the solvent. This step is crucial as it stabilizes the magnetic field.

    • Shim the magnetic field to maximize its homogeneity across the sample. Poor shimming results in broad and distorted peaks.[7]

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) data. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale (using the residual solvent peak of DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.[3]

Comparison Guide: Distinguishing 5-(3-Hydroxyphenyl) vs. 5-(4-Hydroxyphenyl) Isomer

A common challenge in synthesis is confirming the regiochemistry of substitution. Let's compare the expected spectrum of our target compound with its isomer, 5-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid . The key difference lies in the substitution pattern of the phenyl ring.

Spectral Feature5-(3-Hydroxyphenyl) Isomer (Target) 5-(4-Hydroxyphenyl) Isomer (Alternative) Rationale for Difference
Phenyl Ring Protons Four distinct signals (H₂', H₄', H₅', H₆').Two signals, appearing as two doublets (an AA'BB' system).The 4-hydroxy (para) substitution creates a plane of symmetry in the phenyl ring, making the protons at 2'/6' and 3'/5' chemically equivalent.
Multiplicity Pattern Complex pattern: a near-singlet/triplet (H₂'), a triplet (H₅'), and two doublets of doublets (H₄', H₆').Simple pattern: Two doublets, each integrating to 2H.The symmetry of the para-substituted ring results in only ortho-coupling being observed, leading to two clean doublets.
Chemical Shifts Protons ortho and para to the -OH group are shielded (shifted upfield).The two protons ortho to the -OH group are strongly shielded (~6.8-7.0 ppm). The two protons meta to the -OH are less shielded (~7.4-7.6 ppm).The electronic effects are distributed differently due to the position of the hydroxyl group.

This comparison demonstrates how subtle changes in molecular structure lead to dramatic and easily identifiable differences in the ¹H-NMR spectrum.

Start Analyze Aromatic Region of ¹H-NMR Spectrum (6.5 - 8.0 ppm) Decision1 How many signals are in the phenyl region (excluding pyrrole)? Start->Decision1 Result1 Compound is likely 5-(3-Hydroxyphenyl)-1H-pyrrole- 2-carboxylic acid Decision1->Result1 Four Signals (Complex Pattern) SubDecision Confirm splitting pattern. Is it two clean doublets? Decision1->SubDecision Two Signals Result2 Compound is likely 5-(4-Hydroxyphenyl)-1H-pyrrole- 2-carboxylic acid SubDecision->Result1 No (e.g., two singlets, etc. - indicates other isomer) SubDecision->Result2 Yes

Caption: Decision tree for isomer differentiation via ¹H-NMR.

By following this analytical guide, researchers can confidently assign the structure of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid and distinguish it from its isomers, ensuring the integrity of their drug discovery and development pipeline.

References

  • Merck. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Substituted Pyrroles.
  • University of California, Santa Cruz. (2018, November 1). PREPARATION OF AN NMR SAMPLE.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • ResearchGate. (2025, August 6). The proton resonance spectra of some substituted furans and pyrroles.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • Royal Society of Chemistry. (n.d.). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • PubMed. (2010, November 15). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.
  • Journal of the American Chemical Society. (2013, April 23). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • PMC. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • California State University, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.

Sources

Comparative

Reference standards for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid quantification

This guide addresses the quantification of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid , a specific metabolite and structural analog often encountered in the development of pyrrole-based therapeutics (e.g., DAAO inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the quantification of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid , a specific metabolite and structural analog often encountered in the development of pyrrole-based therapeutics (e.g., DAAO inhibitors) or as a degradation product of complex drug substances.

Unlike common commodity chemicals, this specific regioisomer is rarely available as a "Certified Reference Material" (CRM) from standard catalogs. Therefore, this guide functions as a strategic protocol for establishing a reference standard, comparing the three viable pathways for acquisition and validation in a regulated environment.

Executive Summary: The "Rare Analyte" Challenge

For a Senior Application Scientist, the absence of a commercial CRM is not a roadblock but a procedural deviation requiring a specific validation strategy. 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid presents two specific chemical challenges:

  • Regio-isomerism: Distinguishing the 3-hydroxyphenyl (meta) from the 4-hydroxyphenyl (para) isomer requires high-resolution characterization.

  • Stability: Pyrrole-2-carboxylic acid derivatives are prone to decarboxylation and oxidative dimerization (forming pyrocoll-like structures) under acidic or light-exposed conditions.

Part 1: Comparative Analysis of Reference Standard Acquisition

When an off-the-shelf USP/EP standard is unavailable, you must choose between three acquisition channels. Each has distinct implications for regulatory compliance (ICH Q3A) and project timelines.

Table 1: Strategic Comparison of Acquisition Channels
FeatureChannel A: Custom Synthesis (CRO) Channel B: In-House Isolation/Synthesis Channel C: Surrogate Quantification
Definition Outsourced synthesis to a vendor (e.g., Enamine, WuXi, Curia) with a Certificate of Analysis (CoA).Synthesizing or isolating the impurity in your own lab; "Self-Certification."Using a structural analog (e.g., Pyrrole-2-carboxylic acid) with a Relative Response Factor (RRF).
Primary Risk Timeline: Lead times often 8–12 weeks.Resource: High demand on internal NMR/MS instrumentation and chemist time.Accuracy: Assumes RRF is constant; strictly "Semi-Quantitative" without RRF validation.
Purity Confidence High: Vendor guarantees >95% or >98%.Variable: Depends on internal purification capabilities (Prep-HPLC).N/A: You are not measuring the analyte's purity directly.
Regulatory Suitability Gold Standard for Late-Stage (Phase II/III) and NDA filings.Acceptable for Early-Stage (Phase I) if characterized fully (see Part 2).Limited: Acceptable only for early discovery or if the analyte is <0.1% (Identification Threshold).
Cost Estimate High ($5k - $15k per batch).Medium (Internal FTE costs).Low (<$500 for commercial analog).

Part 2: The "Self-Validating" Characterization Protocol

If you choose Channel A or Channel B , you must verify the identity and potency of the material. Do not rely solely on a vendor's area% report. The following protocol establishes a Primary Reference Standard without needing an external comparator.

Absolute Purity Assignment via qNMR (The Gold Standard)

Quantitative NMR (qNMR) is the only method to assign absolute purity (mass fraction) without an identical reference standard.

  • Principle: The signal intensity is directly proportional to the number of nuclei.[1][2] You compare the analyte to a certified internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Protocol:

    • Solvent: Dissolve ~10 mg of analyte and ~5 mg of Internal Standard (IS) in DMSO-d6 (prevents exchange of phenolic protons).

    • Acquisition: Pulse delay (d1) must be

      
       (typically 30–60s) to ensure full relaxation.
      
    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, m=Weighed mass, P=Purity)[3]
      
Structural Confirmation (Regio-Specificity)
  • 2D NMR (NOESY/ROESY): Crucial to confirm the meta-position (3-hydroxy) of the phenyl ring. Look for NOE correlations between the pyrrole H-4 and the phenyl H-2'/H-6', and lack of symmetry in the phenyl ring signals.

  • HRMS: Confirm exact mass (

    
    ) and isotopic pattern to rule out halogenated impurities.
    
Chromatographic Purity (Orthogonal)
  • HPLC-UV: Use a Diode Array Detector (DAD). Check peak purity at 210 nm, 254 nm, and

    
     (likely ~280-300 nm for the phenyl-pyrrole conjugation).
    
  • Warning: Pyrroles can polymerize on-column if acidic mobile phases are too aggressive. Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5) rather than 0.1% TFA.

Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision tree and workflow for qualifying this reference standard, ensuring compliance with ICH Q3A guidelines.

ReferenceStandardWorkflow Start Need Reference Standard for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-COOH CheckComm Check Commercial Availability (Sigma, TRC, Enamine) Start->CheckComm Available Available? CheckComm->Available Buy Purchase & Verify (CoA Review) Available->Buy Yes Decision Select Acquisition Channel Available->Decision No CustomSyn Channel A: Custom Synthesis (CRO) Decision->CustomSyn High Budget/Time InHouse Channel B: In-House Isolation Decision->InHouse High Internal Skill Surrogate Channel C: Surrogate (RRF) Decision->Surrogate Early Phase/Low Risk Charact Characterization (The 'Self-Validating' Step) CustomSyn->Charact InHouse->Charact qNMR qNMR (Absolute Purity) *Primary Method* Charact->qNMR HRMS HRMS (Identity) Charact->HRMS HPLC HPLC-UV (Chrom. Purity) Charact->HPLC FinalVal Assign Purity Value (Mass Fraction) qNMR->FinalVal HRMS->FinalVal HPLC->FinalVal

Caption: Workflow for establishing a qualified reference standard for non-commercial metabolites. qNMR serves as the critical bridge to absolute purity assignment.

Part 4: Experimental Quantification Methodology

Once the standard is established, use this method for quantification in biological matrices or drug substance samples.

Chromatographic Conditions (HILIC vs. RP)

Due to the carboxylic acid and phenolic hydroxyl, this molecule is amphiphilic but polar .

  • Recommended Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or Phenyl-Hexyl. Standard C18 may show peak tailing.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile[4]

    • Note: Avoid high pH (>7) as pyrroles are susceptible to oxidation under basic conditions.

Internal Standard (IS) Selection

If a deuterated version of the exact molecule is unavailable:

  • Best Analog: 5-Phenyl-1H-pyrrole-2-carboxylic acid (commercially available). It shares the core ionization properties but separates chromatographically.

  • Alternative: Diclofenac (often used for acidic drugs) or Tolmetin (pyrrole-based NSAID).

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Negative Mode (due to -COOH and Phenol -OH).

  • Transitions:

    • Precursor: m/z 202.0

      
      
      
    • Product 1 (Quant): m/z 158.0 (Loss of

      
      , typical for carboxylic acids).
      
    • Product 2 (Qual): m/z 130.0 (Ring fragmentation).

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Burton, L., et al. (2005). "Quantitative NMR spectroscopy: An assessment of its use for the determination of the purity of reference materials." Journal of Pharmaceutical and Biomedical Analysis, 38(1), 123-130.

Sources

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid

For the Researcher, Scientist, and Drug Development Professional In the pursuit of novel therapeutics, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a compara...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the pursuit of novel therapeutics, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for characterizing 5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry. While direct X-ray crystallography data for this specific compound is not publicly available, we will leverage data from the parent compound, 1H-pyrrole-2-carboxylic acid, and a structurally related analog, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, to illustrate the power of this technique and compare it with other widely used analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. This level of structural detail is invaluable for understanding a molecule's physical and chemical properties, its potential binding modes to biological targets, and for guiding further drug design efforts.

Experimental Protocol: A Glimpse into the Crystallization and Data Acquisition Process

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol for the crystallization and X-ray analysis of a small organic molecule like 1H-pyrrole-2-carboxylic acid.

Step 1: Crystallization

The commercially available 1H-pyrrole-2-carboxylic acid was dissolved in a mixture of ethanol (80%) and ethyl acetate (20%). Colorless monoclinic crystals suitable for X-ray analysis were obtained by slow evaporation of the solvent at room temperature over approximately five days.[1]

Step 2: X-ray Data Collection

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2] The crystal is mounted and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[1]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. Programs like SHELXS97 and SHELXL97 are commonly used for this purpose.[1] The final output is a Crystallographic Information File (CIF), a standard format for storing crystal structure data.[3][4][5]

Crystallographic Data for 1H-Pyrrole-2-carboxylic acid
ParameterValue[1]
Chemical FormulaC5H5NO2
Molecular Weight111.10
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Z8

Key Insights from the Crystal Structure:

The crystal structure of 1H-pyrrole-2-carboxylic acid reveals that the pyrrole ring and the carboxylic acid substituent are nearly coplanar.[1] Molecules are linked by pairs of O—H···O hydrogen bonds to form inversion dimers.[1] These dimers are further connected by N—H···O hydrogen bonds, forming chains within the crystal lattice.[1] This detailed information on intermolecular interactions is crucial for understanding the compound's solid-state properties and solubility.

G cluster_workflow X-ray Crystallography Workflow Start High-Quality Crystal DataCollection X-ray Diffraction Data Collection Start->DataCollection Mount & Irradiate StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Process Diffraction Data CIF Crystallographic Information File (CIF) StructureSolution->CIF Generate Final Model Analysis Structural Analysis (Bond Lengths, Angles, Interactions) CIF->Analysis Interpret Data

Caption: A simplified workflow for single-crystal X-ray crystallography.

Complementary Techniques: Building a Complete Picture

While X-ray crystallography provides unparalleled detail about the solid state, a combination of other analytical techniques is essential for a comprehensive characterization, especially for understanding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. 1H and 13C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the molecule's connectivity.

Typical NMR Data for Pyrrole-2-carboxylic acid:

  • 1H NMR: Provides information on the number of different types of protons and their neighboring protons. For pyrrole-2-carboxylic acid, distinct signals would be observed for the N-H proton, the carboxylic acid proton, and the three protons on the pyrrole ring.[6][7][8]

  • 13C NMR: Shows the number of different types of carbon atoms. For pyrrole-2-carboxylic acid, five distinct signals would be expected, corresponding to the five carbon atoms in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment.

Key IR Absorptions for Pyrrole-2-carboxylic acid:

  • O-H stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: An absorption corresponding to the pyrrole N-H bond.

  • C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[11]

G cluster_comparison Comparison of Analytical Techniques Xray X-ray Crystallography 3D Structure\n(Solid State) 3D Structure (Solid State) Xray->3D Structure\n(Solid State) Intermolecular Interactions Intermolecular Interactions Xray->Intermolecular Interactions NMR NMR Spectroscopy Connectivity\n(Solution) Connectivity (Solution) NMR->Connectivity\n(Solution) Chemical Environment Chemical Environment NMR->Chemical Environment IR IR Spectroscopy Functional Groups Functional Groups IR->Functional Groups MS Mass Spectrometry Molecular Weight Molecular Weight MS->Molecular Weight Elemental Composition Elemental Composition MS->Elemental Composition

Caption: Strengths of different analytical techniques for molecular characterization.

Comparison and Synergy

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
State Solid (Crystal)SolutionSolid or SolutionGas Phase
Information 3D Structure, Bond Lengths/Angles, Stereochemistry, Intermolecular InteractionsConnectivity, Chemical Environment of NucleiFunctional GroupsMolecular Weight, Elemental Composition
Key Advantage Unambiguous 3D structure determinationProvides information on structure in solutionRapid functional group identificationHigh sensitivity and accuracy for molecular formula
Limitation Requires high-quality single crystalsDoes not provide information on intermolecular packingLimited structural informationProvides no information on 3D structure

The true power in molecular characterization lies in the synergistic use of these techniques. While X-ray crystallography provides the definitive solid-state structure, NMR confirms the structure in solution, IR identifies key functional groups, and mass spectrometry confirms the molecular weight and formula. For a molecule like 5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, this multi-faceted approach would be essential for a complete and unambiguous characterization, providing the solid foundation needed for its advancement in drug discovery and development.

References

  • PubChem. Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. [Link]

  • Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]

  • Zeng, G. F., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1121. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • ResearchGate. Table 1 . X-ray Crystallographic Data for the Two Crystals Analyzed a... [Link]

  • Mohd Faudzi, S. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. IUCrData, 6(11), x211119. [Link]

  • Ramanavicius, A., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 8(52), 29593-29601. [Link]

  • Loughborough University. Single Crystal X-ray Crystallographic Data in CIF format. [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 230-234. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • NIST. 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Sharma, D., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals, 16(10), 1435. [Link]

  • Pendidikan Kimia. Crystallographic Information Resources. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

[1][2][3][4] Executive Summary This guide outlines the mandatory safety and disposal protocols for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid . As a substituted pyrrole with a phenolic moiety and a carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid . As a substituted pyrrole with a phenolic moiety and a carboxylic acid group, this compound presents specific hazards related to acidity, potential biological activity, and aquatic toxicity.

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste (Irritant/Corrosive potential).

  • Segregation: Do NOT mix with strong oxidizing agents or strong bases during storage.[1]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for determining the correct waste stream.

FeatureDescriptionImplication for Disposal
Structure Pyrrole ring fused with Carboxylic Acid & Phenol groupsAmphoteric properties; potential for forming salts.
Physical State Solid (Crystalline Powder)Dust generation risk; requires N95 or fume hood handling.
Acidity (pKa) ~4.4 (Carboxylic acid), ~10 (Phenol)Corrosive to mucous membranes; incompatible with strong bases.
Reactivity Stable under normal conditionsReacts violently with strong oxidizers (e.g., Nitric Acid).
Aquatic Toxicity High (Phenolic derivative)Zero-tolerance for drain disposal.

Pre-Disposal Handling & Storage

Before disposal, the material must be stabilized and packaged correctly to prevent accidental exposure or reaction.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (5-8 mil).

  • Respiratory: Handle in a certified chemical fume hood.[2] If weighing outside a hood, use a NIOSH-approved N95 particulate respirator.

  • Body: Lab coat (buttoned) and full-length trousers.

Waste Container Specifications
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: Amber glass or HDPE carboys (if dissolved in solvent).

  • Labeling: Must adhere to the Globally Harmonized System (GHS).[3]

    • Signal Word:WARNING

    • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

Disposal Workflows

A. Decision Logic for Waste Stream Selection

Do not guess. Follow this logic gate to determine the correct disposal path.

DisposalLogic Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (pH < 2 or > 12) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Do NOT Neutralize in Lab Collect as Corrosive Waste Aqueous->Neutralize HalogenCheck Halogenated? Organic->HalogenCheck Yes Yes HalogenCheck->Yes No No HalogenCheck->No Halo Halogenated Waste Stream NonHalo Non-Halogenated Waste Stream Yes->Halo No->NonHalo

Figure 1: Decision tree for categorizing 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid waste.

B. Step-by-Step Disposal Protocols
Protocol 1: Solid Waste (Pure Compound)
  • Transfer: Carefully transfer the solid into a clear polyethylene bag (secondary containment).

  • Container: Place the sealed bag into the designated Solid Hazardous Waste drum.

  • Labeling: Affix a hazardous waste tag. List the full chemical name (no abbreviations) and check "Toxic" and "Irritant".

  • Destruction: The waste contractor will incinerate this via rotary kiln.

Protocol 2: Liquid Waste (Solutions)
  • Identification: Determine the primary solvent (e.g., DMSO, Methanol, Water).

  • Segregation:

    • If Halogenated (e.g., DCM): Pour into the Halogenated waste carboy.

    • If Non-Halogenated (e.g., Methanol): Pour into the Non-Halogenated waste carboy.

    • If Aqueous:[4] Adjust pH to 5-9 ONLY if permitted by local EHS; otherwise, collect as Aqueous Corrosive Waste .

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add rinsate to the waste container.

Protocol 3: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).

  • Deface: Cross out the original label or remove it entirely.

  • Disposal:

    • Glass:[5] Place in the "Defaced/Washed Glass" recycling or trash, depending on facility rules.

    • Cap: Discard in regular trash.

Emergency Response Procedures

In the event of a spill or exposure, immediate action is required to mitigate biological harm.[2][6]

SpillResponse Accident Spill / Exposure Type Type of Incident? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill Wash Flush with Water (15 Minutes) Skin->Wash Eye->Wash Contain Isolate Area & Alert Personnel Spill->Contain PEG Apply PEG 300/400 (If Phenol-like burn) Wash->PEG Medical Seek Medical Aid Wash->Medical PEG->Medical Absorb Cover with Absorbent (Vermiculite/Pads) Contain->Absorb Clean Scoop to Waste Bag Wash Surface Absorb->Clean

Figure 2: Emergency response workflow for exposure or environmental release.[7][8]

Spill Cleanup (Solid Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don N95 respirator, goggles, and double gloves.

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersion.

  • Collection: Scoop the wet material and towels into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap and water solution.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly P- or U-listed, this compound is considered a Characteristic Waste if it exhibits toxicity or corrosivity. It must be managed as hazardous waste under 40 CFR Part 261 .

  • Sewer Ban: Under no circumstances should this compound be poured down the drain. The phenolic moiety poses significant risks to aquatic life and wastewater treatment bacteria.

References

  • Emory University. (2023). Chemical Waste Disposal Guidelines. Retrieved from [Link][4]

Sources

Handling

Personal protective equipment for handling 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

Comprehensive Safety and Handling Guide: 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid As a Senior Application Scientist, my primary objective is to empower your research by ensuring you can handle our products with t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, a robust hazard assessment can be conducted by analyzing its structural motifs—a pyrrole ring, a carboxylic acid group, and a hydroxyphenyl substituent—and data from closely related analogs. This proactive approach to safety is the cornerstone of a secure and productive laboratory environment.

Hazard Assessment: A Structurally-Informed Analysis

The toxicological profile of 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid is inferred from its functional groups and structurally similar compounds. The parent pyrrole ring is known to be toxic if swallowed and harmful if inhaled.[1][2] The carboxylic acid moiety suggests potential for irritation, and related compounds like Pyrrole-2-carboxylic acid are confirmed to cause skin and serious eye irritation, with a potential for respiratory irritation.[3][4] A very close structural analog, 5-phenyl-1H-pyrrole-2-carboxylic acid, is classified as harmful if swallowed and as a skin, eye, and respiratory irritant.[5]

Therefore, this compound must be handled as a hazardous substance with the following anticipated risks:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Given its chemical structure, the compound is expected to be a solid powder at room temperature, making the inhalation of dust a primary route of exposure to manage.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of specific PPE is contingent on the scale and nature of the procedure being performed.

Protection Area Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldTightly fitting chemical splash goggles are essential to protect against dust particles and accidental splashes.[8][9] A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[10][11]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance against a variety of chemicals, including acids.[12][13] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.[8]
Body Laboratory Coat & Chemical-Resistant ApronA standard laboratory coat protects the skin from incidental contact.[9][14] When working with quantities greater than 10g or in procedures with a higher splash potential, an impervious or acid-resistant apron should be worn over the lab coat.[1][15]
Respiratory Chemical Fume Hood / RespiratorAll handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][12] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 mask for powders) is necessary.[12][16]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect from spills and falling objects. Porous or open-toed shoes are strictly prohibited in the laboratory.[10][12]

Operational Plans and Step-by-Step Guidance

Adherence to standardized procedures is critical for mitigating risk. The following protocols provide a self-validating system for safe handling.

Experimental Workflow: PPE Selection Logic

The level of PPE required is directly correlated with the physical form of the chemical and the procedure being performed. The following decision-making workflow should be ingrained in your laboratory practice.

PPE_Selection_Workflow cluster_0 Procedural Task cluster_1 Required Engineering Controls & PPE start Identify Experimental Task weighing Weighing/Handling Solid Powder start->weighing Solid Form solution Handling Dilute Solution (<1M) start->solution Liquid Form ppe_high HIGHEST PRECAUTION - Chemical Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Respirator (if dust cannot be controlled) weighing->ppe_high ppe_standard STANDARD PRECAUTION - Well-Ventilated Area (Fume Hood Recommended) - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution->ppe_standard

Caption: PPE selection workflow based on the experimental task.

Protocol 1: Step-by-Step PPE Donning and Doffing

Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Dispose of them immediately.

  • Face Shield/Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated side is inward.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[8]

Spill and Disposal Management

Preparedness for accidental spills and a clear plan for waste disposal are non-negotiable components of laboratory safety.

Spill Management Protocol

In the event of a spill, ensure the area is evacuated and well-ventilated.[14]

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Don PPE: Wear a minimum of double nitrile gloves, chemical splash goggles, a lab coat, and respiratory protection.

  • Containment: For small spills of the solid powder, gently cover with an inert absorbent material like vermiculite or dry sand to prevent it from becoming airborne.[14]

  • Cleanup: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[14] Do not use a brush that will create dust. A wet-brushing method or a vacuum cleaner with a HEPA filter may be appropriate.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or cleaning solution.

  • Disposal: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed hazardous waste container for disposal.

Chemical Waste Disposal Plan

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Collection: All waste containing 5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid, including contaminated consumables and unused material, must be collected in a designated hazardous waste container.[14][17] The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure screw-top cap.[18]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid," and any associated hazard pictograms.[14][19]

  • Segregation: Do not mix this waste stream with incompatible chemicals. Specifically, keep acidic waste separate from bases and oxidizers.[17][18]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from general laboratory traffic until it is collected for disposal.[18]

  • Empty Containers: Empty product containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the label should be defaced, and the container can be disposed of in the appropriate glass or plastic recycling bin.[20][21]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.[14] For small quantities of dilute acidic solutions, neutralization may be an option, but this should only be performed after explicit approval from your EHS office.[20][22]

References

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  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Hydroxypyridine-4-carboxylic acid.
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  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Pyrrole-2-carboxylic acid.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
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